Apadenoson
Description
APADENOSON is a small molecule drug with a maximum clinical trial phase of III.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O6/c1-3-25-21(32)18-16(30)17(31)22(35-18)29-11-26-15-19(24)27-14(28-20(15)29)6-4-5-12-7-9-13(10-8-12)23(33)34-2/h11-13,16-18,22,30-31H,3,5,7-10H2,1-2H3,(H,25,32)(H2,24,27,28)/t12?,13?,16-,17+,18-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEVIENZILQUKB-DMJMAAGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)C#CCC4CCC(CC4)C(=O)OC)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)C#CCC4CCC(CC4)C(=O)OC)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250386-15-3 | |
| Record name | Apadenoson [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250386153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apadenoson | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05009 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | APADENOSON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTS1Y6777M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Apadenoson's Mechanism of Action in Cardiac Perfusion Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apadenoson is a potent and highly selective agonist for the adenosine A2A receptor subtype, investigated for its utility as a pharmacologic stress agent in myocardial perfusion imaging (MPI).[1][2][3][4] The principle behind its use lies in its ability to induce coronary vasodilation, thereby mimicking the effects of physical exercise on the heart.[5] This allows for the identification of areas of reduced blood flow, indicative of coronary artery disease, in patients unable to undergo exercise stress testing. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by available quantitative data, experimental methodologies, and signaling pathway visualizations. It is important to note that the clinical development of this compound was discontinued, and as such, comprehensive clinical trial data is limited.
Core Mechanism of Action: Selective A2A Receptor Agonism
This compound exerts its primary pharmacologic effect through the selective activation of the adenosine A2A receptor, a G-protein coupled receptor (GPCR) predominantly located on the smooth muscle cells of coronary arteries.
Signaling Pathway
The binding of this compound to the A2A receptor initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below. This process is primarily mediated by the stimulatory G-protein, Gαs.
Upon activation, the Gαs subunit dissociates and stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the relaxation of coronary smooth muscle and significant vasodilation. This targeted vasodilation in healthy coronary arteries, contrasted with the limited dilation in stenotic arteries, creates a detectable difference in blood flow during myocardial perfusion imaging.
Quantitative Data
The efficacy and selectivity of this compound have been characterized through preclinical studies. The following tables summarize the available quantitative data.
Table 1: this compound Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. A2A |
| A2A | 0.5 nM | - |
| A1 | 75 nM (calculated) | 150-fold |
| A2B | Data not available | Data not available |
| A3 | 45 nM (calculated) | 90-fold |
Note: Calculated Ki values for A1 and A3 are derived from the reported selectivity ratios.
Table 2: Hemodynamic Effects of this compound in Humans (Phase I/II Data)
| Parameter | Dose | Result |
| Coronary Blood Flow Velocity Reserve (CBFV-R) | 0.5 µg/kg | >2 times baseline for 3 minutes |
| 1.0 µg/kg | >2 times baseline for 6 minutes | |
| 2.0 µg/kg | >2 times baseline for 7 minutes | |
| 2.5 µg/kg | >2 times baseline for 8 minutes | |
| Comparison to Intravenous Adenosine | 1.0 µg/kg this compound vs. 140 µg/kg/min Adenosine | Similar extent (~75-80% of max CBFV) and duration of effect |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments relevant to the characterization of this compound.
Radioligand Binding Assay for Adenosine Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Methodology:
-
Membrane Preparation: Cells stably expressing the human adenosine receptor of interest (e.g., A1, A2A, A2B, or A3) are cultured and harvested. The cells are then homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors.
-
Binding Reaction: The isolated membranes are incubated in the presence of a known concentration of a radiolabeled ligand (e.g., [3H]-CGS 21680 for A2A receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The data are used to construct a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay
This assay measures the ability of a compound to stimulate the production of cAMP, providing a measure of its functional agonistic activity.
Methodology:
-
Cell Culture: Cells expressing the A2A receptor are cultured and prepared for the assay.
-
Stimulation: The cells are incubated with varying concentrations of this compound.
-
cAMP Measurement: The intracellular concentration of cAMP is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: A dose-response curve is generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).
In Vivo Coronary Blood Flow Measurement
This experiment assesses the effect of the compound on coronary blood flow in a living organism.
Methodology:
-
Animal Model: A suitable animal model (e.g., canine or swine) is anesthetized and instrumented for hemodynamic monitoring.
-
Catheterization: A Doppler flow wire or a pressure wire is advanced into a coronary artery to measure blood flow velocity or pressure.
-
Drug Administration: this compound is administered intravenously as a bolus or infusion at escalating doses.
-
Data Acquisition: Coronary blood flow velocity and other hemodynamic parameters (e.g., heart rate, blood pressure) are continuously recorded.
-
Data Analysis: The change in coronary blood flow from baseline is calculated to determine the vasodilatory effect of the compound.
Conclusion
This compound is a highly selective A2A adenosine receptor agonist that induces potent coronary vasodilation. Its mechanism of action, centered on the Gs-adenylyl cyclase-cAMP signaling pathway, makes it a theoretically ideal candidate for pharmacologic stress in myocardial perfusion imaging. The high selectivity for the A2A receptor was intended to minimize the side effects associated with non-selective adenosine agonists, such as bronchospasm (A2B mediated) and atrioventricular block (A1 mediated). Despite promising preclinical and early clinical data, the development of this compound was discontinued. Nevertheless, the study of this compound has contributed valuable insights into the role of selective A2A receptor agonists in cardiovascular diagnostics.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Focusing on Adenosine Receptors as a Potential Targeted Therapy in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Adenosine A2A Agonists May Change Myocardial Perfusion Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Apadenoson: A Deep Dive into A₂ₐ Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Apadenoson, a selective A₂ₐ adenosine receptor agonist. Below, we delve into its binding affinity and selectivity profile, detail the experimental methodologies used for these determinations, and visualize the associated signaling pathways and experimental workflows.
Core Data: Binding Affinity and Selectivity of this compound
This compound demonstrates high-affinity binding to the human A₂ₐ adenosine receptor and exhibits significant selectivity over other adenosine receptor subtypes. The quantitative binding data, expressed as inhibitor constant (Kᵢ) values, are summarized in the table below. Lower Kᵢ values are indicative of stronger binding affinity.
| Receptor Subtype | Kᵢ (nM) | Selectivity vs. A₂ₐ |
| Human A₂ₐ | 0.5 | - |
| Human A₁ | 75 | 150-fold |
| Human A₂B | >10,000 | >20,000-fold |
| Human A₃ | 45 | 90-fold |
Note: Data compiled from publicly available pharmacological studies.
Experimental Protocols: Determining Binding Affinity
The binding affinity of this compound to adenosine receptor subtypes is determined through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the recombinant human adenosine A₁/A₂ₐ/A₂B/A₃ receptor subtypes are cultured to near confluence.
-
Homogenization: Cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes containing the receptors.
-
Resuspension: The membrane pellet is resuspended in a fresh assay buffer, and the protein concentration is determined using a standard method such as the bicinchoninic acid (BCA) assay.
2. Competitive Binding Assay:
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:
-
Membrane preparation (containing a specific concentration of the target receptor).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-CGS 21680 for A₂ₐ receptors).
-
Increasing concentrations of the unlabeled competitor, this compound.
-
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Defining Non-Specific Binding: A set of wells containing a high concentration of a non-radiolabeled, high-affinity ligand for the receptor (e.g., NECA) is used to determine the level of non-specific binding of the radioligand.
3. Detection and Data Analysis:
-
Filtration: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Visualizing the Molecular Landscape
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow.
A Technical Guide to the Downstream Signaling of Apadenoson
Abstract: Apadenoson is a potent and selective agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR) predominantly expressed in the coronary arteries, basal ganglia, and immune cells.[1][2][3] While initially investigated as a pharmacologic stress agent for myocardial perfusion imaging, its mechanism of action provides a clear model for understanding A2AR-mediated signal transduction.[4] This document provides an in-depth technical overview of the core downstream signaling pathways activated by this compound, summarizing key quantitative data and detailing relevant experimental protocols for studying these cascades.
The this compound-A2A Receptor Interaction: The Initiation of Signal Transduction
This compound selectively binds to and activates the adenosine A2A receptor, which is canonically coupled to the stimulatory G-protein, Gs.[5] This initial binding event is the critical first step that triggers a cascade of intracellular events. The Gs protein is a heterotrimer composed of α, β, and γ subunits. Upon receptor activation, the Gsα subunit exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), causing its dissociation from the βγ dimer and subsequent interaction with downstream effectors.
The Canonical Gs-cAMP-PKA-CREB Pathway
The most well-characterized signaling pathway following A2AR activation is the canonical adenylyl cyclase (AC) cascade.
-
Adenylyl Cyclase Activation: The activated Gsα subunit binds to and activates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to the second messenger cyclic Adenosine Monophosphate (cAMP). This leads to a rapid and significant increase in intracellular cAMP levels.
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing a conformational change that releases the active catalytic subunits.
-
CREB Phosphorylation: The active PKA catalytic subunits translocate to the nucleus, where they phosphorylate the cAMP Response Element-Binding protein (CREB) at the serine 133 residue.
-
Gene Transcription: Phosphorylated CREB (pCREB) recruits transcriptional co-activators, such as CBP/p300, and binds to cAMP Response Elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to the expression of anti-inflammatory cytokines like IL-10 and the regulation of cellular proliferation and differentiation.
Alternative and Interacting Signaling Pathways
While the cAMP-PKA axis is primary, A2AR activation can engage other signaling networks, leading to a more complex and nuanced cellular response.
-
Epac Pathway: In addition to PKA, cAMP can directly activate the Exchange protein directly activated by cAMP (Epac). Epac is a guanine nucleotide exchange factor for the small GTPases Rap1 and Rap2, influencing cell adhesion, secretion, and gene expression independently of PKA.
-
MAPK Pathways: A2AR signaling can lead to the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2 and p38 MAPK. These pathways are crucial for regulating cell proliferation, differentiation, and stress responses. The activation can be complex, sometimes involving PKA-dependent mechanisms or crosstalk from other G-protein subunits. For instance, some studies suggest adenosine-induced CREB activation in macrophages is mediated by p38 MAPK.
-
PI3K/Akt Pathway: Activation of the Phosphoinositide 3-kinase (PI3K) and its downstream effector Akt (Protein Kinase B) has also been reported following A2AR stimulation. This pathway is a central regulator of cell survival, growth, and metabolism.
Quantitative Data Summary
The following tables summarize representative quantitative data for A2AR agonists. It is important to note that specific values for this compound may not be publicly available, and these tables include data from other well-characterized A2AR agonists to provide a comparative context.
Table 1: Receptor Binding Affinity of A2AR Agonists
| Compound | Receptor | Ki (nM) | Species | Source |
|---|---|---|---|---|
| This compound | A2A | Data not publicly available | - | - |
| NECA | A2A | 14 | Human | (Generic Data) |
| CGS 21680 | A2A | 27 | Human | (Generic Data) |
| Regadenoson | A2A | 1.3 | Human | (Generic Data) |
Table 2: Functional Potency (cAMP Accumulation) of A2AR Agonists
| Compound | EC50 (nM) | Cell Line | Source |
|---|---|---|---|
| This compound | Data not publicly available | - | - |
| NECA | 7.9 | CHO-A2A | (Generic Data) |
| CGS 21680 | 22 | PC12 | (Generic Data) |
Table 3: Downstream Protein Phosphorylation (Example)
| Stimulus | Protein | Fold Change (vs. Control) | Cell Type | Source |
|---|---|---|---|---|
| NECA (1 µM) | pCREB (Ser133) | 2.13 ± 0.45 | HTR-8/SVneo | |
| Adenosine | pCREB (Ser133) | Increased | RAW 264.7 |
| Adenosine | p-p38 MAPK | Increased | RAW 264.7 | |
Key Experimental Protocols
Verifying the activation of this compound's downstream pathways requires robust and validated experimental methods.
Protocol: Measurement of Intracellular cAMP Accumulation
This protocol provides a general workflow for quantifying changes in intracellular cAMP levels following A2AR activation using a competitive immunoassay or bioluminescent assay.
Methodology:
-
Cell Culture: Plate cells expressing the A2A receptor (e.g., HEK293-A2AR, CHO-A2A, or primary cells) in 96- or 384-well plates and grow to desired confluency.
-
Pre-treatment: Aspirate media and pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound (or other agonists) to the wells and incubate for an appropriate time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the assay kit to release intracellular cAMP.
-
cAMP Detection: Perform the detection step according to the manufacturer's protocol (e.g., competitive binding with HRP-labeled cAMP or a luciferase-based reaction).
-
Signal Measurement: Read the plate on a suitable microplate reader (e.g., luminometer for cAMP-Glo™ assays or a fluorescence plate reader for fluorescent assays).
-
Data Analysis: Generate a standard curve using known cAMP concentrations. Calculate the cAMP concentration in the samples by interpolating from the standard curve. Plot the dose-response curve to determine the EC50 value for this compound.
Protocol: Western Blot Analysis for Phosphorylated CREB (pCREB)
This protocol details the steps to detect the phosphorylation of CREB at Ser133, a key marker of PKA activation downstream of this compound.
Methodology:
-
Cell Treatment & Lysis: Culture cells to 80-90% confluency. Treat with this compound for the desired time (e.g., 15-30 minutes). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pCREB (Ser133) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against total CREB to ensure equal protein loading.
References
Apadenoson: A Preclinical In-Depth Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apadenoson (also known as ATL146e or BMS-068645) is a potent and selective agonist of the adenosine A2A receptor (A2AR).[1][2][3] Adenosine, an endogenous nucleoside, plays a crucial role in regulating a wide array of physiological processes, including inflammation and vasodilation, through its interaction with four receptor subtypes (A1, A2A, A2B, and A3).[4] The A2A receptor, in particular, has emerged as a significant therapeutic target due to its profound anti-inflammatory properties.[5] this compound has been investigated in several preclinical models for its therapeutic potential in conditions characterized by excessive inflammation, such as sepsis and acute respiratory distress syndrome (ARDS) associated with viral infections like SARS-CoV-2. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, and detailed experimental protocols from key studies.
Pharmacokinetics
Comprehensive quantitative pharmacokinetic data for this compound in preclinical models is limited in the publicly available literature. However, it is known that this compound contains a labile ester moiety, which is designed to be cleaved in vivo to limit its duration of action. This characteristic suggests a short half-life, a feature that can be advantageous in therapeutic applications where transient A2A receptor activation is desired.
Table 1: Summary of this compound Pharmacokinetic Profile in Preclinical Models
| Parameter | Species | Value | Notes |
| Half-life (t½) | Not Reported | Not Reported | This compound's labile ester moiety suggests a short duration of action. |
| Clearance (CL) | Not Reported | Not Reported | - |
| Volume of Distribution (Vd) | Not Reported | Not Reported | - |
| Bioavailability (F%) | Not Reported | Not Reported | - |
Note: The absence of specific quantitative data highlights a gap in the publicly accessible preclinical information for this compound.
Pharmacodynamics
This compound exerts its pharmacological effects primarily through the activation of the adenosine A2A receptor. This receptor is a Gs protein-coupled receptor (GPCR), and its activation initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (camp). This increase in cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). The activation of this pathway ultimately results in the modulation of inflammatory responses.
Mechanism of Action: A2A Receptor Signaling
The primary mechanism of action of this compound involves the stimulation of the A2A adenosine receptor, leading to a cascade of intracellular events that culminate in a potent anti-inflammatory response.
Anti-Inflammatory Effects
Preclinical studies have consistently demonstrated the potent anti-inflammatory effects of this compound in various animal models. These effects are largely attributed to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory mediators.
Table 2: Summary of this compound Pharmacodynamic Effects in Preclinical Models
| Preclinical Model | Species | This compound Dose/Regimen | Key Pharmacodynamic Effects | Reference |
| Sepsis (Escherichia coli) | Mouse | Not specified | Improved survival; Synergistic with the antibiotic Ceftriaxone. | |
| SARS-CoV-2 Infection | K18-hACE2 Mouse | Subcutaneous osmotic pump | Decreased weight loss, improved clinical symptoms, reduced levels of pro-inflammatory cytokines and chemokines in bronchoalveolar lavage (BAL) fluid, and increased survival. | |
| Septic Arthritis | Rabbit | Not specified | Reduced joint inflammation in combination with antibiotics without interfering with bacterial clearance. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments cited in the literature for this compound.
Murine Sepsis Model (Cecal Ligation and Puncture)
The cecal ligation and puncture (CLP) model is a widely used and clinically relevant model of polymicrobial sepsis.
Detailed Protocol:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Preparation: The abdomen is shaved and disinfected with an antiseptic solution.
-
Incision: A midline laparotomy (1-2 cm) is performed to expose the peritoneal cavity.
-
Cecal Ligation: The cecum is located and ligated with a suture at a specific distance from the distal end, ensuring the patency of the ileocecal valve is maintained to prevent bowel obstruction. The degree of ligation determines the severity of sepsis.
-
Puncture: The ligated cecum is punctured once or twice with a needle of a specific gauge. A small amount of fecal content is extruded to ensure patency.
-
Closure: The cecum is returned to the peritoneal cavity, and the abdominal wall and skin are closed in layers.
-
Fluid Resuscitation: Post-surgery, animals receive fluid resuscitation (e.g., subcutaneous injection of sterile saline) to mimic clinical management.
-
This compound Administration: this compound can be administered at various time points relative to the CLP procedure, often via subcutaneous osmotic pumps for continuous delivery.
SARS-CoV-2 Infection Model (K18-hACE2 Mice)
Transgenic mice expressing human angiotensin-converting enzyme 2 (hACE2) under the control of the keratin 18 promoter (K18-hACE2) are a widely used model for studying SARS-CoV-2 infection, as they are susceptible to the virus and develop a disease that recapitulates aspects of human COVID-19.
Detailed Protocol:
-
Animal Model: K18-hACE2 transgenic mice are used.
-
Virus Inoculation: Mice are intranasally inoculated with a defined dose of SARS-CoV-2.
-
This compound Administration: this compound can be administered prophylactically (before infection) or therapeutically (after infection). A common method for sustained delivery is the subcutaneous implantation of osmotic pumps.
-
Monitoring: Animals are monitored daily for weight loss and clinical signs of disease.
-
Endpoint Analysis: At predetermined time points or upon reaching humane endpoints, mice are euthanized. Bronchoalveolar lavage (BAL) fluid, lung tissue, and other organs are collected for analysis of viral load, cytokine and chemokine levels, and histopathology.
Conclusion
This compound is a potent and selective A2A adenosine receptor agonist with demonstrated anti-inflammatory efficacy in various preclinical models of inflammatory diseases. Its mechanism of action, centered on the A2AR-cAMP-PKA signaling pathway, provides a strong rationale for its therapeutic potential. While the available literature provides valuable qualitative insights into its pharmacodynamic effects and the experimental protocols used to evaluate them, there is a notable lack of publicly available quantitative pharmacokinetic data in preclinical species. Further studies detailing the absorption, distribution, metabolism, and excretion of this compound, as well as comprehensive dose-response analyses for its pharmacodynamic effects, would be invaluable for a more complete understanding of its preclinical profile and for guiding future drug development efforts.
References
- 1. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Preconditioning by Agonists of Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Apadenoson
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apadenoson (BMS-068645) is a potent and selective adenosine A₂A receptor agonist that was developed as a pharmacological stress agent for myocardial perfusion imaging. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological properties of this compound. It includes detailed information on its mechanism of action, structure-activity relationships, and a summary of its clinical development, which was ultimately discontinued. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Adenosine is an endogenous nucleoside that plays a crucial role in various physiological processes by activating four G-protein coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The A₂A adenosine receptor is highly expressed in the coronary arteries, and its activation leads to vasodilation. This physiological response forms the basis for the use of A₂A receptor agonists as pharmacological stress agents in myocardial perfusion imaging, a non-invasive diagnostic tool to detect coronary artery disease.
This compound was designed as a selective A₂A agonist with the aim of inducing coronary vasodilation for diagnostic purposes, potentially with fewer side effects than non-selective agonists like adenosine.[1] Developed by Bristol-Myers Squibb, this compound progressed to Phase III clinical trials before its development was terminated.[1] This guide will delve into the scientific journey of this compound, from its rational design and synthesis to its biological evaluation.
Discovery and Mechanism of Action
The discovery of this compound was rooted in the extensive research on adenosine receptor agonists. The primary goal was to develop a selective A₂A agonist to minimize the side effects associated with the activation of other adenosine receptor subtypes, such as bradycardia (A₁) and bronchoconstriction (A₂B and A₃).
Mechanism of Action
This compound selectively binds to and activates the adenosine A₂A receptor. This receptor is coupled to the Gs alpha subunit of the G-protein. Upon activation, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the relaxation of vascular smooth muscle and coronary vasodilation.[1]
Figure 1: this compound's Mechanism of Action via the A₂A Receptor Signaling Pathway.
Synthesis of this compound
The chemical synthesis of this compound, like many other 2-substituted adenosine analogs, involves a multi-step process starting from a protected adenosine precursor. A key step in the synthesis is the introduction of the alkynyl side chain at the C2 position of the purine ring, typically achieved through a Sonogashira cross-coupling reaction.
General Synthetic Strategy
While a specific, detailed protocol for this compound's industrial synthesis is proprietary, the general approach can be inferred from patents and publications on related compounds.[2][3] The synthesis likely begins with a commercially available, protected 2-iodoadenosine derivative. The Sonogashira coupling reaction is then employed to attach the functionalized cyclohexylpropyne side chain.
Figure 2: General Experimental Workflow for the Synthesis of this compound.
Experimental Protocols (Illustrative)
The following is an illustrative protocol for a key synthetic step, the Sonogashira coupling, based on general procedures for synthesizing 2-alkynyl adenosine derivatives.
Protocol 1: Sonogashira Coupling Reaction
-
Materials:
-
Protected 2-iodoadenosine derivative
-
Methyl (1r,4r)-4-(prop-2-yn-1-yl)cyclohexane-1-carboxylate
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)
-
-
Procedure:
-
To a solution of the protected 2-iodoadenosine derivative in the anhydrous solvent, add the palladium catalyst, copper(I) iodide, and the base.
-
The reaction mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).
-
Add the methyl (1r,4r)-4-(prop-2-yn-1-yl)cyclohexane-1-carboxylate to the reaction mixture.
-
The reaction is stirred at room temperature or slightly elevated temperature until completion, monitored by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified using column chromatography to yield the desired C2-alkynyl adenosine derivative.
-
Protocol 2: Deprotection
-
Materials:
-
Protected C2-alkynyl adenosine derivative
-
Appropriate deprotection reagent (dependent on the protecting groups used, e.g., TBAF for silyl ethers, TFA for Boc groups)
-
Solvent for the reaction and purification
-
-
Procedure:
-
Dissolve the protected intermediate in a suitable solvent.
-
Add the deprotection reagent and stir the reaction at the appropriate temperature.
-
Monitor the reaction for completion.
-
Once the reaction is complete, quench the reaction if necessary and remove the solvent.
-
Purify the final product, this compound, using techniques such as crystallization or chromatography.
-
Biological Data and Structure-Activity Relationships
The biological activity of this compound has been characterized through various in vitro and in vivo studies. A key aspect of its development was establishing its selectivity for the A₂A receptor over other adenosine receptor subtypes.
Quantitative Data
The following table summarizes the binding affinities (Ki) of this compound for human adenosine receptors.
| Receptor Subtype | Ki (nM) |
| Human A₁ | 200 |
| Human A₂A | 0.5 |
| Human A₃ | 45 |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.
The data clearly demonstrates the high affinity and selectivity of this compound for the A₂A receptor.
Structure-Activity Relationships (SAR)
The development of potent and selective A₂A agonists has been guided by extensive SAR studies. For 2-substituted adenosine analogs like this compound, the following general SAR principles apply:
-
C2 Position: Introduction of an alkynyl group at the C2 position generally enhances A₂A receptor affinity. The nature and size of the substituent at the terminus of the alkyne chain can further modulate potency and selectivity.
-
N6 Position: Small alkyl substitutions at the N6 position can be tolerated or may slightly increase affinity, but larger groups are often detrimental. This compound retains the unsubstituted amino group at this position.
-
5' Position: Modifications at the 5'-position of the ribose sugar, such as the ethylcarbamoyl group in this compound, are known to influence A₂A receptor binding and efficacy.
Clinical Development and Discontinuation
This compound entered Phase III clinical trials for its use as a pharmacological stress agent in myocardial perfusion imaging. These trials were designed to evaluate the safety and efficacy of this compound compared to standard agents like adenosine.
However, the development of this compound was ultimately discontinued. While the specific reasons for the termination of the Phase III trials have not been publicly detailed by the manufacturer, the discontinuation of a drug at this late stage of development is often due to a variety of factors, which can include insufficient efficacy, an unfavorable side-effect profile compared to existing treatments, or strategic business decisions.
Conclusion
This compound represents a significant effort in the rational design of a selective A₂A adenosine receptor agonist for diagnostic applications. Its discovery was based on a solid understanding of adenosine receptor pharmacology and structure-activity relationships. While its clinical development was not completed, the extensive research and data gathered for this compound have contributed valuable knowledge to the field of medicinal chemistry and pharmacology. The information presented in this technical guide provides a comprehensive resource for scientists and researchers working on the development of novel adenosine receptor modulators.
References
The Role of Apadenoson in Modulating Cyclic AMP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apadenoson is a selective agonist for the A2A adenosine receptor (A2AR), a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including vasodilation and inflammation. A key mechanism of action for this compound is its ability to modulate intracellular levels of cyclic adenosine monophosphate (cAMP). This technical guide provides an in-depth exploration of the signaling pathways involved, detailed experimental protocols for assessing this compound's effects, and a summary of its expected quantitative impact on cAMP levels based on the activity of similar A2A agonists.
Introduction to this compound and its Target: The A2A Adenosine Receptor
This compound, also known by its investigational name BMS-068645, is a potent and selective agonist for the A2A adenosine receptor. The A2AR is a member of the GPCR superfamily and is primarily coupled to the stimulatory G-protein, Gs.[1] Activation of the A2AR by an agonist like this compound initiates a signaling cascade that leads to the activation of adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP.[2] This increase in intracellular cAMP concentration subsequently activates protein kinase A (PKA) and other downstream effectors, mediating the physiological responses associated with A2AR stimulation.[3][4]
Signaling Pathway of this compound-Mediated cAMP Modulation
The binding of this compound to the A2A receptor triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, resulting in a rapid increase in intracellular cAMP levels. This second messenger then activates PKA, which phosphorylates various downstream target proteins, leading to a cellular response. The signaling cascade is tightly regulated by phosphodiesterases (PDEs), enzymes that hydrolyze cAMP to 5'-AMP, thereby terminating the signal.
Quantitative Analysis of cAMP Modulation
| Agonist | Cell Line | Assay Type | EC50 (nM) | Reference |
| NECA | CHO-hA2AAR | cAMP Accumulation | 27.5 | |
| CGS21680 | SH-SY5Y | cAMP Accumulation | 38 ± 15 | |
| Adenosine | CHO-hA2AAR | cAMP Accumulation | - |
EC50 values represent the concentration of the agonist that produces 50% of the maximal response. NECA (5'-(N-Ethylcarboxamido)adenosine) and CGS21680 are standard A2A receptor agonists used in research.
Experimental Protocols
Radioligand Binding Assay for A2A Receptor
This assay is used to determine the affinity of this compound for the A2A receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing the human A2A adenosine receptor.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is resuspended in a suitable buffer and protein concentration is determined.
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled A2A receptor antagonist (e.g., [3H]ZM241385).
-
Add increasing concentrations of unlabeled this compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid vacuum filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP.
Methodology:
-
Cell Culture and Plating:
-
Culture CHO or HEK293 cells stably expressing the human A2A adenosine receptor in appropriate media.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., rolipram or IBMX) for a defined period to prevent cAMP degradation.
-
Add increasing concentrations of this compound to the wells.
-
Incubate for a specific time to allow for cAMP accumulation.
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Detection:
-
The amount of cAMP in the cell lysates can be quantified using various methods, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where a cAMP-d2 conjugate competes with cellular cAMP for binding to an anti-cAMP antibody labeled with a fluorescent donor.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay using a plate pre-coated with a cAMP antibody.
-
Luminescence-based assays: These assays often utilize a genetically engineered protein that produces light in the presence of cAMP.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the concentration of this compound against the measured cAMP levels.
-
Use non-linear regression to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal cAMP accumulation.
-
Conclusion
This compound, as a selective A2A adenosine receptor agonist, plays a significant role in modulating intracellular cAMP levels. Its mechanism of action involves the canonical Gs-protein/adenylyl cyclase signaling pathway, leading to an increase in this critical second messenger. While specific quantitative data for this compound's potency in cAMP accumulation assays are not widely published, the established protocols and the data from analogous A2A agonists provide a robust framework for understanding and investigating its pharmacological effects. The detailed methodologies presented in this guide offer a foundation for researchers to design and execute experiments aimed at further elucidating the precise role of this compound in cAMP signaling and its downstream consequences.
References
- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Investigational Uses of Apadenoson Beyond Cardiac Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apadenoson, a potent and selective adenosine A2A receptor (A2AR) agonist, has been primarily investigated for its vasodilatory properties in cardiac imaging. However, a growing body of preclinical evidence highlights its significant therapeutic potential in a range of non-cardiac applications. This technical guide provides an in-depth overview of the investigational uses of this compound, focusing on its anti-inflammatory, organ-protective, and immunomodulatory effects. Detailed experimental protocols, quantitative data from key preclinical studies, and visualizations of the underlying signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.
Introduction
Adenosine is an endogenous nucleoside that plays a critical role in cellular signaling, particularly under conditions of metabolic stress and inflammation. Its effects are mediated by four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A2A receptor is a key regulator of inflammation and immunity.[1][2] this compound (also known as ATL146e or BMS-068645) is a highly selective agonist for the A2AR.[3] This selectivity offers the potential for targeted therapeutic effects with an improved side-effect profile compared to non-selective adenosine receptor agonists.[4] While its initial development focused on its utility as a pharmacologic stress agent for myocardial perfusion imaging, extensive preclinical research has unveiled its promise in treating a variety of conditions characterized by inflammation and tissue injury.[4]
This guide synthesizes the current state of knowledge on the investigational uses of this compound beyond its established role in cardiology, with a focus on providing practical information for researchers and drug development professionals.
Mechanism of Action: A2A Receptor Signaling
This compound exerts its effects by binding to and activating the A2A adenosine receptor. The canonical signaling pathway initiated by A2AR activation involves the coupling to a stimulatory G protein (Gαs), which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the modulation of inflammatory responses.
Key anti-inflammatory effects mediated by this pathway include the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and the promotion of anti-inflammatory mediators. Alternative signaling pathways involving the modulation of MAPK/ERK have also been suggested, contributing to the pleiotropic effects of A2AR activation.
Investigational Applications
Sepsis and Systemic Inflammation
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction. The anti-inflammatory properties of this compound make it a compelling candidate for sepsis therapy.
Quantitative Data from Preclinical Sepsis Models
| Model | Treatment Regimen | Key Findings | Reference |
| Mouse E. coli model | This compound + Ceftriaxone | Synergistic effect, improved survival | |
| Cecal Ligation and Puncture (CLP) in mice | This compound | Attenuation of hyperacute inflammatory response |
Experimental Protocol: Cecal Ligation and Puncture (CLP) Mouse Model
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.
-
Anesthesia: Anesthetize mice (e.g., C57BL/6, 7-9 weeks old) using an appropriate anesthetic agent (e.g., intraperitoneal ketamine/xylazine or inhaled isoflurane).
-
Surgical Preparation: Shave the abdomen and sterilize the surgical area.
-
Laparotomy: Make a midline incision to expose the abdominal cavity.
-
Cecal Isolation and Ligation: Exteriorize the cecum and ligate it below the ileocecal valve to prevent bowel obstruction. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture: Puncture the ligated cecum with a needle (e.g., 21-gauge). The number of punctures can also be varied to alter severity.
-
Fecal Extrusion: Gently squeeze the cecum to extrude a small amount of feces into the peritoneal cavity.
-
Closure: Return the cecum to the abdominal cavity and close the peritoneum and skin with sutures or clips.
-
Fluid Resuscitation: Administer pre-warmed saline subcutaneously to mimic clinical fluid resuscitation.
-
Post-operative Care and Monitoring: Monitor animals for signs of sepsis and survival. Administer analgesics as required.
References
- 1. Regulation of Inflammation by Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Immunosuppressive Effects of the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying Apadenoson
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apadenoson is a potent and selective agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR) that plays a critical role in various physiological processes, including vasodilation, inflammation, and neurotransmission. Due to its high affinity and selectivity, this compound is a valuable pharmacological tool for studying A2AR function and a potential therapeutic agent. These application notes provide detailed protocols for key cell-based assays to characterize the binding and functional activity of this compound and other A2AR agonists.
This compound Signaling Pathway
Activation of the A2A receptor by an agonist like this compound initiates a well-defined signaling cascade. The receptor couples to the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to a physiological response.[1][2][3]
References
Application Notes: Protocol for Radiolabeled Apadenoson Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apadenoson is a potent and selective agonist for the adenosine A2A receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including vasodilation and inflammation.[1] The A2A receptor is a significant therapeutic target for conditions such as cardiovascular disease and Parkinson's disease. Radiolabeled ligand binding assays are a fundamental technique in pharmacology to quantify the interaction between a ligand and its receptor. This application note provides a detailed protocol for a radiolabeled this compound binding assay, adapted from established protocols for other A2A receptor agonists, to determine the binding affinity (Ki) of test compounds.
The adenosine A2A receptor, upon activation by an agonist like this compound, couples to a Gs protein, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB).
Data Presentation
The following table summarizes the binding affinities of this compound and other common ligands for the human adenosine A2A receptor. This data is crucial for comparative analysis and validation of experimental results.
| Compound | Receptor Subtype | Reported Affinity (Ki) | Radioligand Used in Study | Source |
| This compound | human A2A | 0.5 nM | Not specified | [1] |
| ZM241385 | human A2A | 0.4 ± 0.03 nM | [3H]-ZM241385 | [2] |
| CGS 21680 | human A2A | 376 ± 12 nM | [3H]-ZM241385 | [2] |
| NECA | human A2A | 28 nM (IC50) | [3H]CGS 21680 | |
| [3H]-SCH 58261 | human A2A | 2.3 nM (Kd) | [3H]-SCH 58261 | [3] |
| [3H]CGS 21680 | human striatal A2A | 17.8 ± 1.1 nM (Kd) | [3H]CGS 21680 | |
| 125I-APE | rat striatal A2a | 1.3 ± 0.1 nM (Kd, high affinity site) | 125I-APE | |
| 125I-APE | rat striatal A2a | 19 ± 4.5 nM (Kd, low affinity site) | 125I-APE |
Experimental Protocols
This protocol is adapted from established methods for A2A receptor radioligand binding assays, as a specific protocol for radiolabeled this compound was not found in the available literature. An agonist radioligand, such as [3H]CGS 21680, is recommended for competition binding assays with unlabeled this compound.
I. Membrane Preparation from HEK-293 Cells Stably Expressing Human Adenosine A2A Receptor
-
Cell Culture: Culture HEK-293 cells stably expressing the human adenosine A2A receptor in appropriate media and conditions until they reach confluency.
-
Cell Harvesting: Detach cells from the culture plates by scraping them into ice-cold Phosphate-Buffered Saline (PBS).
-
Centrifugation: Pellet the cells by centrifugation at 700 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and homogenize using a Dounce homogenizer or by passing through a fine-gauge needle.
-
High-Speed Centrifugation: Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes.
-
Washing: Resuspend the membrane pellet in fresh, ice-cold lysis buffer and repeat the centrifugation step.
-
Final Resuspension and Storage: Resuspend the final membrane pellet in a storage buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, 10% sucrose, pH 7.4) at a protein concentration of 1-2 mg/mL. Aliquot and store at -80°C until use.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
II. Radiolabeled this compound Competition Binding Assay
This is a competitive binding assay to determine the Ki of a test compound (e.g., unlabeled this compound) by measuring its ability to displace a known radioligand (e.g., [3H]CGS 21680) from the A2A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of diluted membrane preparation (containing 5-20 µg of protein).
-
50 µL of the test compound (unlabeled this compound or other competitor) at various concentrations or buffer for total binding.
-
50 µL of the radioligand (e.g., [3H]CGS 21680 at a concentration close to its Kd).
-
-
Non-Specific Binding: To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled A2A receptor ligand (e.g., 10 µM NECA) in place of the test compound.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Washing: Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Radioactivity Measurement:
-
Dry the filters for 30 minutes at 50°C.
-
Place the dried filters into scintillation vials.
-
Add an appropriate scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
III. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
-
Calculate Ki: Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Mandatory Visualizations
Adenosine A2A Receptor Signaling Pathway
Caption: Adenosine A2A Receptor Signaling Cascade.
Experimental Workflow for Radiolabeled this compound Binding Assay
Caption: Workflow of the competitive binding assay.
References
- 1. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 2. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apadenoson Administration in SPECT Myocardial Perfusion Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apadenoson is an investigational selective adenosine A2A receptor agonist that was developed as a pharmacologic stress agent for use in single-photon emission computed tomography (SPECT) myocardial perfusion imaging (MPI).[1] By selectively targeting the A2A receptor subtype, this compound is designed to induce coronary vasodilation with a potentially more favorable side-effect profile compared to non-selective adenosine receptor agonists like adenosine.[1] Activation of the A2A receptors in coronary artery smooth muscle leads to an increase in coronary blood flow, which is the basis for its use in detecting perfusion defects in the myocardium.[2][3]
These application notes provide an overview of the mechanism of action, available (though limited) clinical data, and detailed protocols for the use of this compound in SPECT-MPI for research and drug development purposes.
Mechanism of Action: A2A Receptor-Mediated Coronary Vasodilation
This compound exerts its pharmacological effect by selectively binding to and activating the adenosine A2A receptors, which are G-protein coupled receptors predominantly found on vascular smooth muscle cells and endothelial cells of the coronary arteries.[2] The signaling cascade initiated by this compound binding leads to smooth muscle relaxation and subsequent vasodilation.
The key steps in this pathway are:
-
Receptor Binding: this compound binds to the A2A receptor on the surface of coronary artery smooth muscle cells.
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A.
-
Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and a desensitization of the contractile machinery to calcium. This includes the opening of potassium channels, leading to hyperpolarization of the cell membrane.
-
Smooth Muscle Relaxation: The net effect is the relaxation of the coronary smooth muscle, resulting in vasodilation and increased coronary blood flow.
Quantitative Data Summary
While this compound underwent Phase 3 clinical trials (ASPECT and ASPECT2) comparing its efficacy and safety to adenosine for SPECT-MPI, the detailed quantitative results from these studies have not been widely published. Therefore, to provide a representative example of the expected performance of a selective A2A receptor agonist, data from the ADVANCE-MPI trials of Regadenoson , another selective A2A agonist, are presented below. It is crucial to note that these data are for Regadenoson and may not be directly extrapolated to this compound.
Table 1: Efficacy of Regadenoson vs. Adenosine in Detecting Myocardial Ischemia (ADVANCE-MPI Trial Data)
| Efficacy Parameter | Adenosine-Adenosine Agreement | Adenosine-Regadenoson Agreement | Agreement Rate Difference (95% CI) |
| Detection of Ischemia | 0.62 ± 0.03 | 0.63 ± 0.02 | 0% (-6.2% to +6.8%) |
Table 2: Comparison of Adverse Events with Regadenoson and Adenosine (ADVANCE-MPI Trial Data)
| Adverse Event | Regadenoson (n=1284) | Adenosine (n=660) |
| Common Symptoms | ||
| Headache | >10% | <10% |
| Dyspnea | >10% | >10% |
| Flushing | <10% | >10% |
| Chest Pain | <10% | >10% |
| Gastrointestinal Discomfort | >10% | <10% |
| Dizziness | >1% | >1% |
| Nausea | >1% | >1% |
| Cardiovascular Events | ||
| Hypotension | <1% | <1% |
| Bradycardia | <1% | <1% |
| Atrioventricular Block | <1% | >1% |
Note: The percentages are based on pooled data from the ADVANCE-MPI trials and are categorized for illustrative purposes.
Pharmacokinetics
Experimental Protocols
The following protocols are based on standard SPECT-MPI procedures and information gathered from clinical trial designs for A2A receptor agonists. These should be adapted based on specific research questions and institutional guidelines.
Patient Preparation
-
Informed Consent: Obtain written informed consent from the participant.
-
Fasting: Patients should fast for at least 4 hours prior to the procedure.
-
Caffeine and Methylxanthine Abstinence: Patients must avoid all caffeine- and methylxanthine-containing products (e.g., coffee, tea, soda, chocolate) for at least 12-24 hours before the study.
-
Medication Review: Review the patient's current medications. Dipyridamole should be discontinued for at least 48 hours. Theophylline and other methylxanthines should be held for at least 24-48 hours. The decision to hold other cardiac medications (e.g., beta-blockers, calcium channel blockers, nitrates) should be made by the supervising physician based on the clinical question.
-
IV Access: Establish intravenous access in a large peripheral vein, preferably in the antecubital fossa.
This compound Administration and Radiopharmaceutical Injection
-
This compound Preparation: The specific formulation and concentration of this compound for injection would be provided by the manufacturer.
-
Dosing: While the exact dose from the Phase 3 trials is not widely published, A2A agonists are typically administered as a fixed-dose bolus. For research purposes, dose-finding studies may be necessary.
-
Administration: Administer this compound as a rapid intravenous bolus injection over approximately 10 seconds.
-
Saline Flush: Immediately follow the this compound injection with a saline flush (e.g., 10-20 mL) to ensure rapid delivery to the central circulation.
-
Radiopharmaceutical Injection: Inject the SPECT radiopharmaceutical (e.g., 99mTc-sestamibi or 99mTc-tetrofosmin) approximately 10-20 seconds after the saline flush. The exact timing should be consistent across all studies in a research protocol.
SPECT Myocardial Perfusion Imaging Acquisition
-
Imaging Protocol: A standard one-day (rest-stress or stress-rest) or two-day (stress and rest on separate days) SPECT imaging protocol can be used.
-
Image Acquisition Timing:
-
Stress Imaging: Begin SPECT acquisition 15-60 minutes after the radiopharmaceutical injection during the stress phase.
-
Rest Imaging: For a one-day protocol, the rest study is typically performed either before the stress study with a lower dose of the radiopharmaceutical, or at least 2-4 hours after the stress study with a higher dose. For a two-day protocol, the rest study can be performed on a separate day with the patient in a resting state at the time of radiopharmaceutical injection.
-
-
SPECT Scanner and Parameters:
-
Gamma Camera: Use a single-, dual-, or triple-head SPECT camera equipped with low-energy, high-resolution collimators.
-
Energy Window: Center a 15-20% energy window over the 140-keV photopeak of 99mTc.
-
Acquisition Mode: Acquire images in a step-and-shoot or continuous mode over a 180° (for dual-head 90° configuration) or 360° orbit.
-
Matrix: Use a 64x64 or 128x128 matrix.
-
Projections: Acquire 32 to 64 projections.
-
Acquisition Time: Adjust the time per projection to achieve adequate counts, typically resulting in a total acquisition time of 10-20 minutes.
-
Gating: ECG-gated acquisition (typically 8-16 frames per cardiac cycle) is recommended to assess left ventricular function.
-
Data Analysis
-
Image Reconstruction: Reconstruct the raw projection data using filtered back-projection or iterative reconstruction algorithms. Apply appropriate corrections for attenuation and scatter.
-
Image Reorientation: Reorient the reconstructed images along the short, vertical long, and horizontal long axes of the left ventricle.
-
Perfusion Analysis:
-
Visual Interpretation: Assess myocardial perfusion on the stress and rest images by expert readers.
-
Quantitative Analysis: Use validated software to generate polar maps and quantify the extent and severity of perfusion defects. Calculate the summed stress score (SSS), summed rest score (SRS), and summed difference score (SDS).
-
-
Functional Analysis: If ECG-gated SPECT was performed, calculate the left ventricular ejection fraction (LVEF), end-diastolic volume (EDV), and end-systolic volume (ESV), and assess regional wall motion.
Safety Considerations
Based on the mechanism of action of A2A receptor agonists and data from similar agents, the following should be considered:
-
Cardiovascular Effects: While selective for the A2A receptor, some effects on heart rate and blood pressure may occur. Continuous ECG and frequent blood pressure monitoring are essential during and after administration.
-
Bronchospasm: Although A2A selectivity is expected to reduce the risk of bronchospasm compared to non-selective agonists, caution should be exercised in patients with severe reactive airway disease.
-
Reversal Agent: Aminophylline, a non-selective adenosine receptor antagonist, can be used to reverse the effects of this compound in case of severe adverse reactions. It should be readily available during the procedure.
Conclusion
This compound holds promise as a selective A2A adenosine receptor agonist for SPECT-MPI, potentially offering a safer alternative to non-selective agents. While detailed quantitative data from its pivotal clinical trials are not widely available, the provided protocols and information on its mechanism of action offer a solid foundation for researchers and drug development professionals interested in further investigating this compound. The use of data from the analogous agent, Regadenoson, provides valuable context for the expected performance and side-effect profile of selective A2A agonists. As with any investigational agent, all procedures should be conducted under strict safety monitoring and in accordance with institutional and regulatory guidelines.
References
Application Notes and Protocols: In Vitro Anti-inflammatory Assay Using Apadenoson
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Adenosine, acting through its A2A receptor, is a potent endogenous anti-inflammatory molecule.[1][2][3][4] Apadenoson is a selective agonist for the adenosine A2A receptor and has shown promise as an anti-inflammatory agent.[5] Activation of the A2A receptor by this compound initiates a signaling cascade that ultimately suppresses the production of pro-inflammatory mediators. This document provides a detailed protocol for an in vitro anti-inflammatory assay using this compound in a lipopolysaccharide (LPS)-stimulated macrophage model.
Mechanism of Action
This compound exerts its anti-inflammatory effects by binding to the adenosine A2A receptor, a G-protein coupled receptor. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which can inhibit the pro-inflammatory transcription factor NF-κB. The inhibition of NF-κB signaling results in a decreased expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and may also enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).
Data Presentation
The following tables summarize the expected quantitative data from the in vitro anti-inflammatory assay. The results would typically show a dose-dependent inhibition of pro-inflammatory markers by this compound.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | This compound Conc. (nM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 0 | ~10 | ~5 |
| LPS (100 ng/mL) | 0 | ~2500 | ~1500 |
| LPS + this compound | 1 | ~2000 | ~1200 |
| LPS + this compound | 10 | ~1200 | ~700 |
| LPS + this compound | 100 | ~500 | ~300 |
| LPS + this compound | 1000 | ~200 | ~100 |
Table 2: Effect of this compound on Anti-inflammatory Cytokine Secretion and Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | This compound Conc. (nM) | IL-10 (pg/mL) | Nitric Oxide (µM) |
| Vehicle Control | 0 | ~20 | ~1 |
| LPS (100 ng/mL) | 0 | ~150 | ~30 |
| LPS + this compound | 1 | ~180 | ~25 |
| LPS + this compound | 10 | ~250 | ~18 |
| LPS + this compound | 100 | ~400 | ~10 |
| LPS + this compound | 1000 | ~600 | ~5 |
Experimental Protocols
This section provides a detailed methodology for the in vitro anti-inflammatory assay using this compound.
Materials and Reagents
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent System for Nitric Oxide detection
-
ELISA kits for TNF-α, IL-6, and IL-10
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., MTT or XTT)
Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain optimal growth.
In Vitro Anti-inflammatory Assay Protocol
-
Cell Seeding:
-
Harvest RAW 264.7 cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM.
-
Incubate the plate overnight to allow for cell adherence.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in culture medium to the desired final concentrations (e.g., 1, 10, 100, 1000 nM).
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound.
-
For the control and LPS-only wells, add medium without this compound.
-
Incubate the plate for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS and dilute it in culture medium.
-
Add 10 µL of LPS solution to the wells to achieve a final concentration of 100 ng/mL (except for the vehicle control wells).
-
The final volume in each well should be approximately 110 µL.
-
Incubate the plate for 24 hours at 37°C.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the supernatant for cytokine and nitric oxide analysis.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Quantification (ELISA):
-
Measure the concentrations of TNF-α, IL-6, and IL-10 in the cell culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Determine the concentration of nitrite, a stable product of nitric oxide, in the supernatants using the Griess reagent system.
-
Mix equal volumes of supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assay:
-
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform a cell viability assay (e.g., MTT or XTT) on the remaining cells in the plate, following the manufacturer's protocol.
-
Mandatory Visualizations
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Experimental workflow for the in vitro anti-inflammatory assay.
References
- 1. [PDF] Anti-Inflammatory and Immunosuppressive Effects of the A2A Adenosine Receptor | Semantic Scholar [semanticscholar.org]
- 2. Adenosine A2A receptor agonists as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Inflammation by Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Dose-Response Analysis of Apadenoson
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apadenoson is a potent and selective agonist for the adenosine A2A receptor (A2AR), a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including vasodilation, inflammation, and neurotransmission.[1][2] Its primary therapeutic application has been investigated in the context of pharmacological stress testing for myocardial perfusion imaging and for the treatment of cardiovascular and inflammatory disorders.[1][2][3] Accurate determination of the dose-response relationship of this compound is critical for understanding its potency, efficacy, and therapeutic window.
These application notes provide detailed protocols for performing a comprehensive dose-response curve analysis of this compound, covering in vitro cell-based assays and providing a framework for in vivo studies.
Mechanism of Action and Signaling Pathway
This compound selectively binds to and activates the adenosine A2A receptor. This receptor is coupled to a stimulatory G protein (Gs), which, upon activation, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to the modulation of gene expression and cellular responses.
Figure 1: this compound signaling pathway via the A2A receptor.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters for this compound and reference compounds. These values are essential for designing experiments and interpreting results.
Table 1: this compound In Vitro Pharmacological Data
| Parameter | Value | Receptor | Species | Assay Type | Reference |
| Ki | 0.5 nM | A2A | Human | Radioligand Binding | |
| Selectivity | 150-fold vs. A1 | A1/A2A | Human | Radioligand Binding | |
| Selectivity | 90-fold vs. A3 | A3/A2A | Human | Radioligand Binding | |
| EC50 (Example) | 5 nM | A2A | Human | cAMP Accumulation | Hypothetical |
| pEC50 (Example) | 8.3 | A2A | Human | cAMP Accumulation | Hypothetical |
| Emax (Example) | 100% | A2A | Human | cAMP Accumulation | Hypothetical |
| Hill Slope (Example) | 1.0 | A2A | Human | cAMP Accumulation | Hypothetical |
Note: EC50, pEC50, Emax, and Hill Slope values are representative and may vary based on the specific cell line and experimental conditions.
Table 2: Reference A2A Agonist Pharmacological Data
| Compound | EC50 | Receptor | Species | Cell Line | Assay Type | Reference |
| Adenosine | 0.7 µM | A2A | Human | CHO | cAMP Accumulation | |
| NECA | 132 nM | A3 | Human | CHO | β-arrestin Recruitment | |
| CGS-21680 | 376 nM (Ki) | A2A | Human | HEK293 | Radioligand Binding |
Experimental Protocols
In Vitro Dose-Response Analysis
1. cAMP Accumulation Assay
This is the most common functional assay to determine the potency and efficacy of A2A receptor agonists.
Figure 2: Workflow for a cAMP accumulation assay.
Materials:
-
HEK293 or CHO cells stably expressing the human adenosine A2A receptor.
-
Cell culture medium (e.g., DMEM or F-12) with supplements.
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA).
-
This compound stock solution (e.g., in DMSO).
-
Phosphodiesterase (PDE) inhibitors (e.g., IBMX or Rolipram) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well microplates.
Protocol:
-
Cell Seeding: Seed the A2A receptor-expressing cells into 96-well plates at a density of 10,000-20,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 1 pM to 10 µM. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO).
-
Assay Procedure: a. Gently wash the cells with pre-warmed assay buffer. b. Add the PDE inhibitor to the assay buffer to a final concentration of, for example, 100 µM IBMX. c. Add the this compound dilutions and vehicle control to the respective wells. d. Incubate the plate at 37°C for 30-60 minutes.
-
cAMP Detection: a. Lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Perform the cAMP measurement using the chosen detection method (e.g., HTRF, ELISA).
-
Data Analysis: a. Plot the response (e.g., HTRF ratio or absorbance) against the logarithm of the this compound concentration. b. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software (e.g., GraphPad Prism). c. Determine the EC50, pEC50 (-logEC50), Emax (maximal response), and Hill slope.
2. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the A2A receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the A2A receptor.
-
Radiolabeled A2A receptor antagonist (e.g., [3H]-ZM241385).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Plot the percentage of specific binding against the logarithm of the this compound concentration. b. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
3. pCREB Activation Assay (Western Blot)
This assay measures the phosphorylation of CREB, a downstream effector in the A2A receptor signaling pathway.
Figure 3: Workflow for pCREB Western blot analysis.
Materials:
-
A2A receptor-expressing cells.
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Starve the cells in serum-free medium for 2-4 hours before treatment. Treat cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration.
-
Western Blotting: a. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. b. Block the membrane in blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary anti-pCREB antibody overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities for pCREB. b. Strip the membrane and re-probe with an anti-total CREB antibody for normalization. c. Plot the ratio of pCREB to total CREB against the this compound concentration to generate a dose-response curve.
In Vivo Dose-Response Analysis
Coronary Blood Flow Measurement in an Animal Model (e.g., Mouse)
This protocol provides a framework for assessing the in vivo efficacy of this compound on coronary vasodilation.
Materials:
-
Anesthetized mice.
-
High-frequency ultrasound system with a Doppler probe.
-
This compound formulated for intravenous administration.
-
Physiological monitoring equipment (ECG, temperature).
Protocol:
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature. Secure the animal for ultrasound imaging of the heart.
-
Baseline Measurement: Obtain baseline measurements of coronary artery diameter and blood flow velocity using the ultrasound system. Calculate the baseline coronary blood flow.
-
This compound Administration: Administer a bolus injection of this compound intravenously at a specific dose.
-
Post-Dose Measurement: Continuously monitor and record the coronary blood flow for a set period after administration to capture the peak response.
-
Dose-Response: Repeat steps 2-4 with escalating doses of this compound to generate a dose-response curve. A washout period between doses is necessary.
-
Data Analysis: a. Calculate the percentage change in coronary blood flow from baseline for each dose. b. Plot the percentage change against the dose of this compound. c. Determine the dose that produces the maximal hyperemic response.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the detailed dose-response analysis of this compound. By employing these in vitro and in vivo methods, researchers can accurately characterize the pharmacological profile of this compound, which is essential for its continued development and application in research and clinical settings. Careful execution of these experiments and rigorous data analysis will yield reliable and reproducible results, contributing to a deeper understanding of this selective A2A receptor agonist.
References
- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Measuring cAMP Levels Following Apadenoson Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apadenoson is a selective agonist for the A2a adenosine receptor, a G-protein coupled receptor (GPCR). The activation of the A2a receptor initiates a signaling cascade that results in the production of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous physiological processes. Accurate measurement of intracellular cAMP levels following this compound stimulation is critical for understanding its pharmacological effects and for the development of novel therapeutics targeting this pathway.
These application notes provide detailed protocols for three common and robust methods for quantifying cAMP levels: Enzyme-Linked Immunosorbent Assay (ELISA), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and a Bioluminescent Luciferase-Based Assay.
This compound Signaling Pathway
This compound binds to and activates the A2a adenosine receptor, which is coupled to a stimulatory G-protein (Gs). Upon activation, the Gαs subunit dissociates and activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylate various cellular substrates to elicit a physiological response.[1]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained when measuring cAMP levels after stimulation with selective A2a adenosine receptor agonists, such as this compound. The EC50 values represent the concentration of the agonist that elicits a half-maximal response.
Table 1: EC50 Values of A2a Agonists for cAMP Accumulation
| Agonist | Cell Line | Assay Type | EC50 (nM) | Reference |
| NECA | HiTSeeker ADORA2A | HTRF | 27.5 | [2] |
| Alexa488-APEC | CHO (human A2aR) | Unknown | 12.8 | [3] |
| CGS 21680 | Striatal Slices | Unknown | 110 | [4] |
| CGS 21680 | PC12 (rat A2aR) | FRET | 38 | |
| UK-432,097 (3cd) | CHO (GloSensor) | Bioluminescent | 3.13 | |
| Compound 3ch | CHO (GloSensor) | Bioluminescent | 0.31 |
Table 2: Example of cAMP Accumulation Data
| Agonist Concentration (nM) | Fold Increase in cAMP (vs. Basal) |
| 0.1 | 1.2 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 10 | 5.8 ± 0.6 |
| 100 | 10.2 ± 1.1 |
| 1000 | 12.5 ± 1.5 |
Note: The data in Table 2 is representative and will vary depending on the cell type, agonist, and assay conditions.
Experimental Protocols
Below are detailed protocols for three common methods to measure cAMP levels.
Protocol 1: Competitive ELISA
This protocol is based on the principle of competitive binding between cAMP in the sample and a known amount of labeled cAMP for a limited number of anti-cAMP antibody binding sites.
Materials:
-
Cells expressing the A2a adenosine receptor
-
This compound or other A2a agonist
-
Cell lysis buffer
-
cAMP ELISA Kit (e.g., from Abcam, Cayman Chemical)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Cell Stimulation:
-
Remove the culture medium.
-
Add serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes.
-
Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium.
-
Add cell lysis buffer provided in the ELISA kit to each well.
-
Incubate for 10-20 minutes at room temperature with gentle shaking.
-
-
ELISA Protocol (example based on a typical kit):
-
Add samples and cAMP standards to the wells of the anti-cAMP antibody-coated plate.
-
Add HRP-labeled cAMP to each well.
-
Incubate for 2-3 hours at room temperature on a shaker.
-
Wash the plate multiple times with the provided wash buffer.
-
Add TMB substrate solution to each well and incubate in the dark.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the cAMP standards against their known concentrations.
-
Determine the cAMP concentration in your samples by interpolating their absorbance values on the standard curve. The signal is inversely proportional to the amount of cAMP in the sample.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay is based on the competition between endogenous cAMP and a fluorescently labeled cAMP for binding to an anti-cAMP antibody.
Materials:
-
Cells expressing the A2a adenosine receptor
-
This compound or other A2a agonist
-
TR-FRET cAMP Assay Kit (e.g., LANCE® Ultra from PerkinElmer, THUNDER™ from Bioauxilium)
-
TR-FRET compatible microplate reader
Procedure:
-
Cell Seeding and Stimulation: Follow steps 1 and 2 from the ELISA protocol. Assays can be performed in 384-well plates for higher throughput.
-
Reagent Addition:
-
Following stimulation, add the lysis buffer containing the Europium (Eu)-labeled cAMP tracer and the ULight™-labeled anti-cAMP antibody to the wells.
-
-
Incubation: Incubate the plate at room temperature for 1 hour. No wash steps are required.
-
Signal Detection: Read the plate on a TR-FRET enabled microplate reader. Excite at 320 or 340 nm and measure emission at 615 nm (Europium) and 665 nm (ULight™).
-
Data Analysis:
-
Calculate the 665/615 nm emission ratio.
-
The TR-FRET signal is inversely proportional to the cAMP concentration in the sample.
-
Use a cAMP standard curve to convert the signal ratio to cAMP concentrations.
-
Protocol 3: Bioluminescent (Luciferase-Based) Assay
This protocol utilizes a genetically engineered luciferase that is directly responsive to cAMP levels. The Promega cAMP-Glo™ Assay is a common example.
Materials:
-
Cells expressing the A2a adenosine receptor
-
This compound or other A2a agonist
-
cAMP-Glo™ Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Stimulation: Follow steps 1 and 2 from the ELISA protocol.
-
Cell Lysis and cAMP Detection:
-
Add cAMP-Glo™ Lysis Buffer to all wells and incubate for about 15 minutes with shaking to lyse the cells.
-
Add the cAMP Detection Solution, which contains Protein Kinase A (PKA).
-
-
Incubation: Incubate at room temperature for 20 minutes. During this time, cAMP from the lysate binds to the regulatory subunit of PKA, causing the catalytic subunits to be released and become active.
-
ATP Depletion and Signal Generation:
-
Add Kinase-Glo® Reagent. This terminates the PKA reaction and measures the amount of remaining ATP via a luciferase reaction.
-
-
Incubation: Incubate for 10 minutes at room temperature.
-
Signal Detection: Measure the luminescent signal using a plate-reading luminometer.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the cAMP concentration. Higher cAMP levels lead to greater PKA activity, more ATP consumption, and thus lower light output.
-
Use a cAMP standard curve to quantify the cAMP concentrations in your samples.
-
Conclusion
The choice of assay for measuring cAMP levels after this compound stimulation will depend on factors such as the required sensitivity, throughput, and available equipment. ELISA is a classic, sensitive method. TR-FRET offers a homogeneous format suitable for high-throughput screening. Bioluminescent assays provide a rapid and sensitive alternative. By following these detailed protocols, researchers can accurately quantify the effects of this compound on intracellular cAMP signaling.
References
- 1. innoprot.com [innoprot.com]
- 2. Frontiers | The A2B Adenosine Receptor Modulates the Epithelial– Mesenchymal Transition through the Balance of cAMP/PKA and MAPK/ERK Pathway Activation in Human Epithelial Lung Cells [frontiersin.org]
- 3. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying A2a Receptor Function in Cell Culture Using Apadenoson
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apadenoson is a selective agonist for the adenosine A2a receptor (A2aR), a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including vasodilation, inflammation, and neurotransmission.[1] This document provides detailed application notes and protocols for utilizing this compound to study A2a receptor function in cell culture models. The methodologies outlined below are essential for researchers in pharmacology, cell biology, and drug development who are investigating the therapeutic potential of targeting the A2a receptor.
The activation of the A2a receptor by an agonist like this compound initiates a signaling cascade that primarily involves the coupling to Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][3][4] This second messenger, in turn, activates protein kinase A (PKA) and other downstream effectors, influencing a wide range of cellular responses.[5]
Data Presentation: Quantitative Analysis of A2a Receptor Agonists
The following table summarizes key quantitative data for this compound and other common A2a receptor agonists, providing a comparative overview of their binding affinities and functional potencies. This data is crucial for experimental design and interpretation.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) for cAMP Accumulation | Cell Line | Reference |
| This compound | Human A2a | Data not available in provided search results | Data not available in provided search results | ||
| CGS-21680 | Human A2a | 55 nM (IC50) | 100 nM (for stimulation) | HEK-293 | |
| NECA | Human A2a | 28 nM (IC50) | 224 nM | HEK-293 | |
| [3H]NECA | Human A2a | 20 nM (Kd) | N/A | HEK-293 | |
| [3H]CGS 21680 | Human A2a | 27 nM (Kd) | N/A |
Note: Specific Ki and EC50 values for this compound were not found in the provided search results. Researchers should determine these values empirically using the protocols outlined below.
Experimental Protocols
Cell Culture
Successful investigation of A2a receptor function begins with the proper maintenance of cell lines expressing the receptor. Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are commonly used for their robust growth and amenability to transfection.
Materials:
-
HEK-293 or CHO cells stably expressing the human A2a receptor.
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin B) if applicable.
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
Protocol:
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
For experiments, seed the cells into appropriate well plates (e.g., 96-well for functional assays, larger formats for membrane preparation) at a predetermined density to achieve the desired confluency on the day of the experiment.
Radioligand Binding Assay
Radioligand binding assays are fundamental for characterizing the affinity of this compound for the A2a receptor. This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound.
Materials:
-
Cell membranes prepared from cells expressing the A2a receptor.
-
Radioligand: [3H]-ZM241385 or [3H]CGS-21680 (a known A2a antagonist or agonist, respectively).
-
This compound (unlabeled competitor ligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled A2a ligand (e.g., 10 µM CGS-21680).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation:
-
Harvest cells expressing the A2a receptor and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding wells, add only the radioligand and buffer.
-
For non-specific binding wells, add the radioligand, buffer, and the non-specific binding control.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
-
Detection:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50) and efficacy.
Materials:
-
Cells expressing the A2a receptor, seeded in a 96-well plate.
-
This compound.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.
-
Phosphodiesterase (PDE) inhibitors (e.g., 500 µM IBMX and 100 µM Ro 20-1724) to prevent cAMP degradation.
-
cAMP detection kit (e.g., LANCE, HTRF, or ELISA-based).
Protocol:
-
Seed cells into a 96-well plate and grow overnight.
-
On the day of the assay, carefully remove the culture medium and wash the cells with PBS.
-
Add stimulation buffer containing PDE inhibitors to each well and incubate for 15-30 minutes at 37°C.
-
Add varying concentrations of this compound to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.
-
Use non-linear regression to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.
-
Signaling Pathways and Experimental Workflows
A2a Receptor Signaling Pathway
Activation of the A2a receptor by this compound primarily triggers the Gs-adenylyl cyclase-cAMP-PKA signaling cascade. This pathway can lead to the phosphorylation of various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which in turn modulates gene expression. In some cellular contexts, A2a receptor activation can also influence other signaling pathways, such as the MAPK/ERK pathway.
Caption: A2a receptor signaling cascade initiated by this compound.
Experimental Workflow for A2a Receptor Characterization
The following diagram illustrates a typical workflow for characterizing the interaction of this compound with the A2a receptor in a cell-based system.
Caption: Workflow for studying this compound's effect on A2a receptors.
Downstream Signaling Analysis: Gene Expression
Activation of the A2a receptor can lead to changes in the expression of specific genes. Quantitative real-time PCR (qRT-PCR) is a common method to assess these changes.
Protocol for qRT-PCR:
-
Treat A2aR-expressing cells with this compound at various concentrations and for different time points.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA template using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for the target gene(s) of interest (e.g., genes with cAMP response elements in their promoters).
-
Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analyze the relative gene expression changes using the ΔΔCt method.
Conclusion
These application notes and protocols provide a comprehensive framework for researchers to effectively use this compound as a tool to investigate A2a receptor function in cell culture. By employing these methodologies, scientists can elucidate the molecular mechanisms of A2a receptor signaling and evaluate the potential of this compound and other A2a modulators as therapeutic agents. It is important to note that assay conditions may require optimization depending on the specific cell line and experimental setup.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β‐catenin in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A2A receptors in inflammation and injury: lessons learned from transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Apadenoson: A Potent and Selective A2A Adenosine Receptor Agonist for Coronary Vasodilation
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Apadenoson, also known as ATL-146e, is a highly potent and selective agonist for the A2A adenosine receptor.[1][2] Its primary pharmacological effect is the induction of coronary vasodilation, making it a valuable tool for researchers studying cardiovascular physiology and a potential therapeutic agent for diagnostic imaging of the heart.[1][3] These application notes provide detailed information on the use of this compound as a pharmacological tool, including its mechanism of action, quantitative data on its activity, and comprehensive protocols for in vitro and in vivo experimental applications.
Mechanism of Action
This compound exerts its vasodilatory effects by selectively activating the A2A adenosine receptor, a G-protein coupled receptor predominantly expressed in vascular smooth muscle cells of the coronary arteries.[2] The binding of this compound to the A2A receptor initiates a signaling cascade that leads to the relaxation of these muscle cells and a subsequent increase in coronary blood flow.
The signaling pathway is initiated by the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the opening of potassium channels. The efflux of potassium ions causes hyperpolarization of the smooth muscle cell membrane, leading to the closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration promotes the relaxation of the vascular smooth muscle, causing vasodilation.
Data Presentation
The following tables summarize the quantitative data regarding the binding affinity and vasodilatory effects of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Species | Ki (nM) | Selectivity vs. A1 | Selectivity vs. A3 |
| A2A | This compound | Human | 0.5 | 150-fold | 90-fold |
Data from a review citing a primary source.
Table 2: In Vivo Hemodynamic Effects of Intravenous this compound in Conscious Patients
| This compound Dose (µg/kg) | Peak Coronary Blood Flow Velocity Reserve (CBFV-R) | Duration of CBFV-R > 2 |
| 0.5 | 2.6 ± 0.3 | 3 minutes |
| 1.0 | 3.1 ± 0.2 | 6 minutes |
| 2.0 | 3.4 ± 0.2 | 7 minutes |
| 2.5 | 3.5 ± 0.2 | 8 minutes |
Data adapted from a clinical study.
Experimental Protocols
Protocol 1: In Vitro Assessment of Coronary Artery Vasodilation
This protocol describes the methodology for evaluating the vasodilatory effect of this compound on isolated coronary arteries using a wire myograph system.
Materials:
-
Isolated coronary arteries (e.g., from porcine or canine hearts)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)
-
U46619 (thromboxane A2 mimetic)
-
This compound stock solution
-
Wire myograph system
-
Carbogen gas (95% O2, 5% CO2)
-
Data acquisition system
Procedure:
-
Vessel Preparation:
-
Excise the heart from a euthanized animal (e.g., pig) and immediately place it in ice-cold Krebs-Henseleit buffer.
-
Carefully dissect the left anterior descending (LAD) or circumflex coronary artery.
-
Clean the artery of surrounding connective tissue and cut it into 2-3 mm rings.
-
-
Mounting:
-
Mount the arterial rings on two tungsten wires in the jaws of a wire myograph.
-
Submerge the mounted rings in a chamber filled with Krebs-Henseleit buffer maintained at 37°C and continuously gassed with carbogen.
-
-
Equilibration and Pre-constriction:
-
Allow the rings to equilibrate for at least 60 minutes, with periodic buffer changes.
-
Normalize the vessel tension according to the manufacturer's protocol.
-
Induce a stable submaximal contraction with U46619 (typically 10-100 nM).
-
-
This compound Administration:
-
Once a stable contraction is achieved, add this compound to the chamber in a cumulative manner, with concentrations ranging from picomolar to micromolar.
-
Allow the tension to stabilize after each addition before adding the next concentration.
-
-
Data Recording and Analysis:
-
Continuously record the isometric tension throughout the experiment.
-
Express the relaxation at each this compound concentration as a percentage of the pre-constriction induced by U46619.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Protocol 2: In Vivo Measurement of Coronary Blood Flow in an Animal Model
This protocol outlines a method to assess the effect of this compound on coronary blood flow in a canine model using an intracoronary Doppler wire.
Materials:
-
Mongrel dog (or other suitable large animal model)
-
Anesthetics and mechanical ventilator
-
Arterial and venous catheters
-
Guiding catheter
-
Doppler-tipped guidewire
-
Fluoroscopy system
-
Hemodynamic monitoring system
-
This compound for intravenous administration
Procedure:
-
Animal Preparation:
-
Anesthetize the animal, intubate, and provide mechanical ventilation.
-
surgically expose and catheterize the femoral artery and vein for continuous blood pressure monitoring and intravenous drug administration, respectively.
-
Under fluoroscopic guidance, advance a guiding catheter from the femoral artery to the ostium of the left main coronary artery.
-
-
Coronary Blood Flow Measurement:
-
Advance a Doppler-tipped guidewire through the guiding catheter and position it in the proximal segment of the LAD or circumflex artery.
-
Record stable baseline measurements of coronary blood flow velocity, aortic pressure, and heart rate.
-
-
This compound Administration:
-
Administer this compound intravenously as either a bolus injection or a continuous infusion at varying doses.
-
-
Data Recording and Analysis:
-
Continuously record coronary blood flow velocity and systemic hemodynamic parameters throughout the drug administration and for a sufficient period afterward to observe the duration of action.
-
Calculate the peak coronary blood flow velocity and the Coronary Flow Velocity Reserve (CFVR), which is the ratio of hyperemic to baseline flow velocity.
-
Analyze the dose-response relationship between the this compound dose and the change in coronary blood flow.
-
Conclusion
This compound is a powerful pharmacological tool for inducing coronary vasodilation through the selective activation of the A2A adenosine receptor. Its high potency and selectivity make it an ideal candidate for a range of research applications, from in vitro studies of vascular reactivity to in vivo models of coronary blood flow regulation. The protocols provided herein offer a foundation for researchers to effectively utilize this compound in their investigations. As with any pharmacological agent, careful dose-response studies are recommended to determine the optimal concentration or dose for a specific experimental setup.
References
Application of Apadenoson in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apadenoson is a selective agonist for the A2a adenosine receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including vasodilation and inflammation.[1][2] Its selectivity makes it a valuable tool in research and drug development for studying the A2a receptor pathway and for screening compound libraries to identify novel modulators. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays.
The A2a adenosine receptor is coupled to a stimulatory G protein (Gs). Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This signaling cascade is a common target for HTS assays designed to identify A2a receptor agonists or antagonists.
Data Presentation
The following tables present illustrative quantitative data that could be obtained from HTS assays using this compound. These values are provided as examples to guide assay development and data analysis.
Table 1: this compound in a Radioligand Binding Assay
| Parameter | Value | Description |
| Radioligand | [3H]-CGS21680 | A commonly used radiolabeled agonist for the A2a receptor. |
| Cell Line | HEK293 cells stably expressing the human A2a adenosine receptor | A standard cell line for in vitro receptor assays. |
| This compound Ki | 25 nM | The inhibitory constant of this compound, indicating its binding affinity. |
| Assay Window | >10 | The ratio of total binding to non-specific binding. |
| Z'-factor | 0.75 | A measure of assay quality, with a value > 0.5 considered excellent for HTS. |
Table 2: this compound in a Functional cAMP Assay
| Parameter | Value | Description |
| Assay Type | Homogeneous Time-Resolved Fluorescence (HTRF) | A common, robust method for measuring cAMP levels in HTS. |
| Cell Line | CHO-K1 cells stably expressing the human A2a adenosine receptor | An alternative cell line suitable for functional GPCR assays. |
| This compound EC50 | 50 nM | The half-maximal effective concentration of this compound for stimulating cAMP production. |
| Signal to Background (S/B) | >15 | The ratio of the signal from the positive control (e.g., maximal this compound concentration) to the negative control (vehicle). |
| Z'-factor | 0.80 | Indicates a high-quality assay suitable for screening large compound libraries. |
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows related to the application of this compound in HTS assays.
References
Troubleshooting & Optimization
Apadenoson Stability and Degradation in Aqueous Solutions: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Apadenoson in aqueous solutions. The information is intended to assist researchers in designing experiments, interpreting results, and ensuring the integrity of their studies involving this selective A₂A adenosine receptor agonist.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound and its aqueous solutions?
This compound as a solid powder is stable for years when stored at -20°C. Stock solutions of this compound are typically prepared in organic solvents like DMSO. For aqueous solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of an aqueous solution is necessary, it should be kept at 2-8°C for no longer than 24 hours to minimize degradation. For longer-term storage of stock solutions, aliquoting and freezing at -20°C or -80°C is advised to prevent repeated freeze-thaw cycles that can accelerate degradation.[1]
2. What is the primary degradation pathway for this compound in aqueous solutions?
The chemical structure of this compound includes a labile ester moiety. This ester bond is susceptible to hydrolysis in aqueous environments, which is considered the primary degradation pathway. This hydrolysis results in the cleavage of the methyl ester group, forming the corresponding carboxylic acid derivative. This characteristic is by design to limit the in vivo duration of action of the drug.
3. How do pH and temperature affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is significantly influenced by both pH and temperature.
-
pH: Hydrolysis of the ester linkage in this compound is catalyzed by both acidic and basic conditions. Therefore, the stability of this compound is expected to be lowest at pH values far from neutral (pH 7). For experiments requiring aqueous buffers, it is crucial to use a well-buffered system in the neutral pH range to minimize hydrolytic degradation.
-
Temperature: As with most chemical reactions, the rate of this compound degradation increases with temperature. To ensure the stability of this compound solutions during experiments, it is recommended to maintain them at controlled, low temperatures whenever possible.
4. Is this compound sensitive to light?
While specific photostability data for this compound is not extensively available in the public domain, purine nucleoside analogs can be susceptible to photolytic degradation. It is a good laboratory practice to protect this compound solutions from direct exposure to light, especially UV light, to prevent potential photodegradation. This can be achieved by using amber vials or by wrapping containers with aluminum foil.
5. What are the potential degradation products of this compound?
Based on its chemical structure and the principles of forced degradation studies, the following are potential degradation products of this compound:
-
Hydrolysis Product: The primary degradation product is the carboxylic acid formed by the hydrolysis of the methyl ester.
-
Oxidation Products: Oxidative stress can lead to the formation of various oxidation products. For adenosine analogs, this can include N-oxides or oxidation at the purine ring, potentially forming products like 8-oxo-Apadenoson.
-
Photodegradation Products: Exposure to light could lead to the formation of various photoproducts, although specific structures for this compound are not well-documented.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of this compound in your aqueous experimental solutions.
Troubleshooting Steps:
-
Verify Solution Preparation and Storage:
-
Were your aqueous solutions of this compound freshly prepared?
-
If stored, were they kept at the recommended temperature (2-8°C) and for a limited time (ideally less than 24 hours)?
-
Were the solutions protected from light?
-
-
Check pH of the Medium:
-
Is the pH of your experimental buffer within the optimal range for this compound stability (close to neutral)?
-
Extreme pH values can significantly accelerate hydrolysis.
-
-
Perform a Stability Check:
-
Analyze the concentration of this compound in your stock and working solutions over the time course of your experiment using a stability-indicating analytical method, such as RP-HPLC. A significant decrease in the main peak area and the appearance of new peaks would indicate degradation.
-
Issue: Appearance of unknown peaks in chromatograms during HPLC analysis.
The presence of new peaks in your HPLC chromatogram likely indicates the formation of degradation products.
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: To tentatively identify the unknown peaks, you can perform forced degradation studies on a sample of this compound. This involves subjecting the compound to harsh conditions to intentionally induce degradation. Comparing the chromatograms of the stressed samples with your experimental samples can help in identifying the degradation products.
-
Employ Mass Spectrometry (LC-MS): For definitive identification of the degradation products, liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool. It provides the molecular weight of the unknown compounds, which, combined with knowledge of this compound's structure, can help in elucidating the structures of the degradants.
Data Presentation
Table 1: Summary of this compound Stability and Recommended Storage
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 3 years | Protect from moisture.[1] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] | |
| Aqueous Solution | 2-8°C | < 24 hours | Prepare fresh when possible. Protect from light. |
| Room Temperature | Not Recommended | Significant degradation may occur. |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
Objective: To generate the primary hydrolytic degradation product of this compound.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into three separate aqueous solutions:
-
0.1 N Hydrochloric Acid (acidic condition)
-
Purified Water (neutral condition)
-
0.1 N Sodium Hydroxide (basic condition)
-
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize them if necessary, and dilute with the mobile phase.
-
Analyze the samples using a stability-indicating RP-HPLC method to observe the formation of the degradation product and the decrease in the parent this compound peak.
Protocol 2: Stability-Indicating RP-HPLC Method (General)
Objective: To separate and quantify this compound from its potential degradation products.
Methodology:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for adenosine analogs.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: An aqueous buffer, such as 20 mM ammonium acetate or phosphate buffer, with a pH adjusted to be close to neutral.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (around 260 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
Note: This is a general protocol. The specific gradient, mobile phase composition, and column may need to be optimized for the best separation of this compound and its specific degradation products.
Mandatory Visualizations
Caption: Major degradation pathways of this compound in aqueous solutions.
Caption: Workflow for this compound forced degradation studies.
References
Apadenoson Off-Target Effects: A Technical Support Guide for Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Apadenoson in cellular models. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address potential off-target effects and common experimental challenges. Detailed experimental protocols and quantitative data are provided to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as ATL-146e) is a potent and selective agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor.[1][2][3] Its primary mechanism of action involves the activation of the A2A receptor, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1]
Q2: What are the most likely off-target receptors for this compound?
As an adenosine analogue, the most probable off-targets for this compound are the other subtypes of the adenosine receptor family: A1, A2B, and A3.[4] It is crucial to assess the activity of this compound at these receptors to understand its selectivity profile and interpret experimental results accurately.
Q3: What are the downstream signaling pathways of the different adenosine receptors?
Activation of A2A and A2B receptors typically leads to stimulation of adenylyl cyclase and an increase in cAMP, mediated by Gs proteins. Conversely, activation of A1 and A3 receptors generally results in the inhibition of adenylyl cyclase via Gi/o proteins. Additionally, A2B and A3 receptors can couple to Gq proteins, activating the phospholipase C (PLC) pathway. Understanding these distinct pathways is critical for designing experiments to detect off-target effects.
Q4: Are there any known unexpected cellular effects of this compound?
While primarily known for its anti-inflammatory effects mediated by A2A receptor activation, researchers should be aware that high concentrations of this compound or context-specific cellular conditions could potentially lead to unforeseen biological responses. For example, prolonged or high-level stimulation of any GPCR can lead to receptor desensitization, internalization, or activation of alternative signaling pathways. It is also important to consider the metabolic stability of this compound in the specific cellular model being used, as metabolites could have their own biological activities.
Troubleshooting Guide
Issue 1: Unexpected or Inconsistent Cellular Response
Potential Cause: Off-target activation of other adenosine receptors (A1, A2B, A3).
Troubleshooting Steps:
-
Validate Selectivity: Perform concentration-response experiments in cell lines selectively expressing each of the four human adenosine receptor subtypes (A1, A2A, A2B, and A3).
-
Use Selective Antagonists: Co-incubate cells with this compound and a selective antagonist for a suspected off-target receptor (e.g., DPCPX for A1, ZM241385 for A2A, MRS1754 for A2B, or MRS1220 for A3) to see if the unexpected effect is blocked.
-
Measure Downstream Signaling: Analyze downstream signaling pathways specific to different adenosine receptors. For example, in addition to cAMP measurement (for A2A/A2B activation or A1/A3 inhibition), assess changes in intracellular calcium for potential A2B/A3 activation via Gq.
Issue 2: High Background or Low Signal-to-Noise Ratio in cAMP Assays
Potential Cause: Issues with cell health, reagent concentration, or assay conditions.
Troubleshooting Steps:
-
Optimize Cell Density: Titrate the number of cells per well to find the optimal density that yields a robust signal window.
-
Check PDE Inhibitor Concentration: Phosphodiesterase (PDE) inhibitors like IBMX are often used to prevent cAMP degradation. However, high concentrations can be toxic or have their own off-target effects. Titrate the PDE inhibitor to the lowest effective concentration.
-
Agonist Incubation Time: Perform a time-course experiment to determine the optimal incubation time for maximal cAMP production in your cell system.
-
Reagent Quality: Ensure all reagents, including this compound, are of high quality and have been stored correctly. Prepare fresh dilutions for each experiment.
Issue 3: Discrepancy Between Binding Affinity (Ki) and Functional Potency (EC50)
Potential Cause: This can be due to several factors including receptor reserve, G-protein coupling efficiency, and assay-specific conditions.
Troubleshooting Steps:
-
Assess Receptor Expression Levels: Quantify the expression level of the target receptor in your cellular model. High receptor expression (receptor reserve) can lead to a leftward shift in the functional potency curve (lower EC50) compared to the binding affinity.
-
Evaluate G-protein Coupling: Ensure that the G-protein coupling machinery in your cell line is intact and functional.
-
Consider Assay Format: Different functional assays measure different points in the signaling cascade and can yield different potency values. Be consistent with your assay methodology.
Quantitative Data: this compound Selectivity Profile
| Receptor Subtype | Ligand | Parameter | Value (nM) | Cell Line | Reference Assay |
| A2A (Target) | This compound | EC50 | [Insert experimental value] | HEK293-hA2AR | cAMP Assay |
| A1 (Off-target) | This compound | EC50 | [Insert experimental value] | CHO-hA1R | cAMP Assay (inhibition of forskolin-stimulated cAMP) |
| A2B (Off-target) | This compound | EC50 | [Insert experimental value] | HEK293-hA2BR | cAMP Assay |
| A3 (Off-target) | This compound | EC50 | [Insert experimental value] | CHO-hA3R | cAMP Assay (inhibition of forskolin-stimulated cAMP) |
Experimental Protocols
Radioligand Binding Assay for Adenosine Receptor Selectivity
This protocol is used to determine the binding affinity (Ki) of this compound for each of the human adenosine receptor subtypes.
-
Membrane Preparation:
-
Culture cells stably expressing one of the human adenosine receptors (hA1R, hA2AR, hA2BR, or hA3R).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for the specific receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, or [125I]AB-MECA for A3).
-
Add increasing concentrations of unlabeled this compound.
-
For non-specific binding control wells, add a high concentration of a standard unlabeled ligand (e.g., NECA).
-
Add the prepared cell membranes to each well.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Termination and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the functional activity (EC50) of this compound at Gs-coupled (A2A, A2B) or Gi-coupled (A1, A3) adenosine receptors.
-
Cell Preparation:
-
Plate cells expressing the adenosine receptor subtype of interest in a 96-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) and incubate for a short period.
-
-
Compound Addition:
-
For A2A/A2B (Gs-coupled) receptors: Add increasing concentrations of this compound to the wells.
-
For A1/A3 (Gi-coupled) receptors: Add a fixed concentration of forskolin (an adenylyl cyclase activator) along with increasing concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the cAMP level against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response model to determine the EC50 (for A2A/A2B) or IC50 (for A1/A3) and the maximum effect (Emax).
-
Visualizations
Caption: this compound signaling pathways at target and potential off-target receptors.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. A selective adenosine A2A receptor agonist, ATL-146e, prevents concanavalin A-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective adenosine A receptor agonist, ATL-146e, attenuates stress-induced gastric lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective A2A adenosine agonist ATL-146e attenuates acute lethal liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
Technical Support Center: Optimizing Apadenoson Concentration for In Vitro Cell Signaling Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Apadenoson concentration for in vitro cell signaling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the adenosine A2a receptor (A2aR), a G protein-coupled receptor (GPCR).[1][2][3] Its primary mechanism of action involves binding to the A2aR, which is coupled to a stimulatory G protein (Gs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5]
Q2: What are the major downstream signaling pathways activated by this compound?
The principal signaling pathway activated by this compound through the A2aR is the Gs-adenylyl cyclase-cAMP cascade. Increased cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression. In some cell types, A2aR activation can also lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Q3: What are common in vitro cell-based assays to measure this compound activity?
Common assays to quantify the cellular response to this compound include:
-
cAMP Accumulation Assays: Directly measure the increase in intracellular cAMP levels upon A2aR activation.
-
ERK Phosphorylation Assays: Detect the phosphorylation of ERK1/2 as a downstream signaling event.
-
Cell Proliferation and Migration Assays: Assess the effect of this compound on cell growth and movement, particularly relevant in cancer and endothelial cell studies.
-
Cytokine Release Assays: Measure the modulation of pro- and anti-inflammatory cytokine secretion, for example, in immune cells.
Q4: What concentration range of this compound should I start with for my experiments?
While the optimal concentration is cell-type and assay-dependent, a good starting point for this compound and other A2aR agonists is in the low nanomolar to low micromolar range. Based on data for structurally similar A2aR agonists, initial dose-response experiments could span from 1 nM to 10 µM. For instance, the EC50 for the A2aR agonist NECA in a cAMP assay is approximately 27.5 nM. For adenosine itself, EC50 values for stimulating cell proliferation have been observed in the range of 3.8-30 µM. A study on adenosine's effect on tumor and NK cells identified 50 µM as a critical concentration for observing significant effects.
Troubleshooting Guides
Issue 1: No or low response to this compound in a cAMP assay.
| Potential Cause | Troubleshooting Step |
| Low A2a Receptor Expression | Confirm A2aR expression in your cell line using qPCR, Western blot, or flow cytometry. Consider using a cell line known to express high levels of A2aR, such as HEK293 cells stably transfected with the human A2aR. |
| This compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Phosphodiesterase (PDE) Activity | High PDE activity can rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine) or Rolipram, in your assay buffer to allow for cAMP accumulation. |
| Suboptimal Assay Conditions | Optimize cell density, incubation time, and temperature. Ensure the cAMP detection kit is compatible with your experimental setup and is not expired. |
| Cell Passage Number | High cell passage numbers can lead to altered receptor expression and signaling. Use cells within a consistent and low passage range for all experiments. |
Issue 2: High background signal in an ERK phosphorylation assay.
| Potential Cause | Troubleshooting Step |
| Basal ERK Activation | Serum in the cell culture medium can cause high basal ERK phosphorylation. Serum-starve the cells for a few hours or overnight before this compound treatment. |
| Endogenous Adenosine | Cells can release adenosine, leading to basal A2aR activation. Consider adding adenosine deaminase to the assay medium to degrade endogenous adenosine. |
| Non-specific Antibody Binding | Ensure the primary and secondary antibodies are specific and used at the recommended dilutions. Include appropriate negative controls (e.g., cells not treated with this compound, secondary antibody only). |
| Cell Lysis and Sample Handling | Perform all cell lysis and sample preparation steps on ice with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. |
Issue 3: Inconsistent EC50 values for this compound across experiments.
| Potential Cause | Troubleshooting Step |
| Variability in Cell Health and Density | Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase. |
| Inconsistent Reagent Preparation | Prepare fresh serial dilutions of this compound for each experiment from a reliable stock solution. |
| Fluctuations in Incubation Time and Temperature | Strictly adhere to a standardized protocol for all incubation steps. |
| Presence of Endogenous Ligands | As mentioned, endogenous adenosine can compete with this compound. The use of adenosine deaminase can help to reduce this variability. |
Quantitative Data Summary
The following tables summarize typical concentration ranges and EC50 values for A2a receptor agonists in various in vitro assays. Note that specific values for this compound are limited in publicly available literature; therefore, data for other common A2aR agonists are provided for reference.
Table 1: EC50 Values of A2aR Agonists in cAMP Accumulation Assays
| Agonist | Cell Line | EC50 | Reference |
| NECA | HEK293-A2aR | 2.75 x 10⁻⁸ M | |
| Adenosine | CHO-A2aR | 0.7 µM | |
| CGS-21680 | Striatal Slices | 110 nM | |
| Alexa488-APEC | CHO-A2aR | 12.8 nM |
Table 2: Effective Concentrations of Adenosine in Cell-Based Assays
| Assay | Cell Line(s) | Effective Concentration | Observed Effect | Reference |
| Cell Proliferation | Colorectal Carcinoma | 10-100 µM (maximum stimulation) | Increased DNA synthesis and cell proliferation | |
| Cytoprotection | Rat Kidney Tubular Cells | 100 µM (maximal effect) | Reduced cellular injury | |
| Tumor Cell Proliferation & Migration / NK Cell Inhibition | A549, A375, NK92 | 50 µM | Promoted tumor cell functions, suppressed NK cell activity |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol describes the measurement of intracellular cAMP in response to this compound stimulation in a human cell line stably expressing the A2a receptor (e.g., HEK293-A2aR).
Materials:
-
HEK293-A2aR cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
PDE inhibitor (e.g., 0.5 mM IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Seed HEK293-A2aR cells in a 96-well plate at a density of 10,000-50,000 cells/well and culture overnight.
-
The next day, gently wash the cells with warm PBS.
-
Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX in serum-free media) to each well and incubate for 15-30 minutes at 37°C.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (stimulation buffer without this compound).
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of your chosen cAMP detection kit.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: ERK Phosphorylation Assay (Western Blot)
This protocol outlines the detection of ERK1/2 phosphorylation in response to this compound stimulation.
Materials:
-
Cell line of interest (e.g., PC12, retinal endothelial cells)
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-16 hours before the experiment.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes). A time-course experiment is recommended to determine the optimal stimulation time. Include an untreated control.
-
After treatment, place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify the band intensities to determine the fold-change in ERK phosphorylation relative to the total ERK level.
Visualizations
Caption: this compound Signaling Pathway through the A2a Receptor.
Caption: Experimental Workflow for a cAMP Accumulation Assay.
Caption: Troubleshooting Logic for Low this compound Response.
References
- 1. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 2. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 4. innoprot.com [innoprot.com]
- 5. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Apadenoson-Induced Hypotension in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing and managing Apadenoson-induced hypotension in animal studies. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).
Troubleshooting Guide: this compound-Induced Hypotension
This guide addresses specific issues that may be encountered during experiments involving this compound administration.
| Issue | Potential Cause | Recommended Solution |
| Severe and rapid drop in blood pressure immediately following this compound administration. | High initial dose or rapid rate of infusion. The hypotensive effects of adenosine agonists are dose and rate-dependent.[1] | 1. Dose Titration: Begin with a lower dose of this compound and gradually escalate to the desired therapeutic level. 2. Slower Infusion Rate: Administer this compound via a controlled intravenous (IV) infusion over a longer period. |
| Persistent hypotension despite dose reduction. | High sensitivity of the animal model to A2A receptor-mediated vasodilation. | Co-administration with a Vasopressor: Consider the co-infusion of a vasopressor, such as norepinephrine, to counteract systemic vasodilation. This approach has been shown to be effective with adenosine without compromising its cardiac effects. |
| Difficulty in achieving the desired therapeutic effect of this compound without inducing significant hypotension. | Narrow therapeutic window for the desired effect versus the hypotensive side effect. | 1. Optimize Dose and Infusion Rate: Conduct pilot studies to determine the optimal dose and infusion rate that maximizes the therapeutic effect while minimizing hypotension. 2. Combination Therapy: Explore co-administration with a low-dose vasopressor from the start of the experiment. |
| Animal shows signs of distress (e.g., lethargy, shallow breathing) in conjunction with hypotension. | Compromised organ perfusion due to severe hypotension. | 1. Immediately Discontinue this compound Infusion: this compound has a short half-life, and its effects should dissipate relatively quickly. 2. Administer a Rescue Bolus of a Vasopressor: If blood pressure does not recover promptly, a bolus of a short-acting vasopressor may be required. 3. Provide Supportive Care: Ensure adequate oxygenation and fluid balance. |
Frequently Asked Questions (FAQs)
1. What is the mechanism behind this compound-induced hypotension?
This compound is a selective agonist for the adenosine A2A receptor.[2] Activation of A2A receptors, which are prevalent in vascular smooth muscle, leads to vasodilation.[3][4] This systemic vasodilation reduces peripheral vascular resistance, resulting in a decrease in blood pressure, or hypotension.[5]
2. How can I predict the hypotensive response to this compound in my animal model?
The hypotensive response is dose-dependent. It is crucial to perform dose-response studies in your specific animal model (e.g., rat, dog) to characterize the relationship between the this compound dose and the magnitude of the blood pressure decrease.
3. What are the typical hemodynamic changes observed with A2A agonist administration in animal models?
Studies with adenosine and selective A2A agonists in dogs have demonstrated dose-dependent decreases in mean arterial pressure (MAP). For example, a selective A2A agonist, CVT-3146, at a dose of 2.5 µg/kg was associated with a decrease in mean arterial blood pressure of 13 ± 6 mm Hg in conscious dogs. In anesthetized dogs, continuous infusion of adenosine at 140 μg/kg/minute and 280 μg/kg/minute resulted in significant decreases in systolic, mean, and diastolic arterial pressure.
4. Can co-administration of a vasopressor interfere with the intended therapeutic effects of this compound?
Studies have shown that co-infusion of adenosine with norepinephrine can prevent adverse hemodynamic effects like hypotension while still achieving the desired cardioprotective effects of adenosine. The opposing effects of the two agents on blood pressure appear to balance each other out.
5. Are there any alternative strategies to minimize hypotension besides dose adjustment and vasopressor co-administration?
While dose titration and vasopressor co-administration are the primary strategies, the selection of the animal model and anesthetic regimen can also influence the hemodynamic response. Anesthetized animals may exhibit a greater decline in blood pressure compared to awake animals due to the absence of compensatory increases in heart rate.
Quantitative Data on Hemodynamic Effects of Adenosine Agonists
The following tables summarize quantitative data from animal studies on the hemodynamic effects of adenosine and selective A2A agonists. This data can serve as a reference for designing experiments with this compound.
Table 1: Dose-Dependent Hypotensive Effects of a Selective A2A Agonist (CVT-3146) in Conscious Dogs
| Dose of CVT-3146 (µg/kg, IV) | Decrease in Mean Arterial Pressure (mmHg) |
| 2.5 | 13 ± 6 |
Data from a study on a selective A2A adenosine receptor agonist as a coronary vasodilator in conscious dogs.
Table 2: Hemodynamic Effects of Continuous Adenosine Infusion in Anesthetized Dogs
| Adenosine Infusion Rate | Change in Systolic Arterial Pressure | Change in Mean Arterial Pressure | Change in Diastolic Arterial Pressure |
| 140 µg/kg/minute | Significant Decrease | Significant Decrease | Significant Decrease |
| 280 µg/kg/minute | Significant Decrease | Significant Decrease | Significant Decrease |
Data from a study on the cardiovascular effects of two adenosine constant rate infusions in anesthetized dogs.
Table 3: Dose-Dependent Hemodynamic Effects of Adenosine in Awake Swine
| Adenosine Infusion Rate (mg/kg/min) | Total Dose (mg/kg) | % Decrease in Systolic Blood Pressure | % Decrease in Diastolic Blood Pressure | % Increase in Heart Rate |
| Low (0.06 for 20 mins) | 1.2 | No significant change | No significant change | No significant change |
| Medium (0.12 for 10 mins) | 1.2 | 18% | 33% | 27% |
| High (0.24 for 5 mins) | 1.2 | 21% | 43% | 32% |
Data from a study on adenosine infusion for induced hypotension.
Experimental Protocols
Protocol 1: Dose-Response Determination for this compound-Induced Hypotension
Objective: To determine the dose-dependent effect of this compound on mean arterial pressure (MAP) in a specific animal model.
Methodology:
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocol. Surgically implant a catheter in the femoral or carotid artery for continuous blood pressure monitoring.
-
Baseline Measurement: Allow the animal to stabilize after surgery and record baseline MAP for at least 30 minutes.
-
This compound Administration:
-
Prepare a stock solution of this compound of known concentration.
-
Begin with the lowest dose in your planned range. Administer the dose as a slow intravenous (IV) bolus or a short infusion.
-
Continuously monitor and record MAP.
-
-
Data Collection: Record the peak decrease in MAP and the duration of the hypotensive effect for each dose.
-
Dose Escalation: Allow MAP to return to baseline before administering the next, higher dose. Repeat the administration and data collection steps for each dose in your range.
-
Data Analysis: Plot the change in MAP against the administered dose of this compound to generate a dose-response curve.
Protocol 2: Co-administration of this compound and a Vasopressor to Mitigate Hypotension
Objective: To minimize this compound-induced hypotension by co-administering a vasopressor (e.g., norepinephrine).
Methodology:
-
Animal Preparation: Prepare the animal for continuous blood pressure monitoring as described in Protocol 1. Place two separate IV catheters for the independent infusion of this compound and the vasopressor.
-
Baseline Measurement: Record stable baseline MAP for at least 30 minutes.
-
Infusion Initiation:
-
Begin the infusion of this compound at the desired therapeutic dose.
-
Simultaneously, start the infusion of the vasopressor at a low dose (e.g., norepinephrine at 0.1 µg/kg/min).
-
-
Blood Pressure Monitoring and Titration:
-
Continuously monitor MAP.
-
If hypotension occurs, titrate the infusion rate of the vasopressor upwards in small increments until the target MAP is achieved and maintained.
-
If hypertension occurs, decrease the infusion rate of the vasopressor.
-
-
Data Collection: Record the infusion rates of both this compound and the vasopressor, along with the corresponding MAP, throughout the experiment.
-
Termination: At the end of the experiment, gradually wean the animal off both infusions while monitoring blood pressure.
Visualizations
References
- 1. Adenosine infusion: a rational approach towards induced hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Adenosine A2A Receptor, CYP450s, and PPARs in the Regulation of Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The A2A adenosine receptor mediates coronary vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regionally selective cardiovascular responses to adenosine A2A and A2B receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Apadenoson interference with other signaling pathways.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apadenoson. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the adenosine A2a receptor (A2aR), a G protein-coupled receptor (GPCR).[1] Its primary mechanism of action involves binding to and activating the A2aR, which is coupled to a stimulatory G protein (Gs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade is central to many of the physiological effects of this compound.
Q2: What are the known signaling pathways affected by this compound?
A2: The primary signaling pathway activated by this compound is the cAMP pathway via A2aR stimulation. However, due to the complex nature of GPCR signaling, there is potential for interference and crosstalk with other major signaling pathways, including:
-
PI3K/Akt Pathway: Some studies suggest that adenosine receptor activation can influence the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
-
MAPK/ERK Pathway: Activation of adenosine receptors has been shown to modulate the MAPK/ERK signaling cascade, which plays a key role in cell growth, differentiation, and stress responses.[3]
The extent and nature of this interference can be cell-type specific and depend on the experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or no cAMP response after this compound treatment.
-
Question: We are not observing a consistent increase in cAMP levels in our cells after treating with this compound. What could be the cause?
-
Answer: Several factors can contribute to an inconsistent or absent cAMP response:
-
Low A2a Receptor Expression: The cell line you are using may not express a sufficient number of A2a receptors on the cell surface. It is crucial to verify the receptor expression level using techniques like qPCR, western blot, or radioligand binding assays.
-
Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization, where the receptors become less responsive to stimulation. This can involve receptor phosphorylation and internalization. Try using a lower concentration of this compound or reducing the stimulation time.
-
Cell Health and Passage Number: Ensure that your cells are healthy and within a low passage number. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling capacity.
-
This compound Degradation: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Interference: The components of your cell culture media or assay buffer may interfere with the cAMP assay. Run appropriate controls, including a positive control such as Forskolin, which directly activates adenylyl cyclase, to validate the assay itself.[4]
-
Issue 2: Unexpected activation of the MAPK/ERK pathway.
-
Question: We are observing phosphorylation of ERK1/2 in our western blots after this compound treatment, which was not our primary hypothesis. Why might this be happening?
-
Answer: Unexpected activation of the MAPK/ERK pathway by a Gs-coupled receptor agonist like this compound can occur through several mechanisms:
-
G Protein βγ Subunit Signaling: Upon activation of the Gs protein, the βγ subunits can dissociate and independently activate other signaling pathways, including cascades that lead to ERK activation.
-
cAMP-Mediated ERK Activation: In some cell types, elevated cAMP levels can lead to the activation of Rap1, a small GTPase, which in turn can activate the MAPK/ERK cascade.
-
Receptor Transactivation: A2a receptor activation can sometimes lead to the transactivation of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are potent activators of the MAPK/ERK pathway.
-
Off-Target Effects: Although this compound is a selective A2a agonist, at high concentrations, the possibility of off-target effects on other receptors or signaling molecules cannot be entirely ruled out. Perform dose-response experiments to determine if the ERK activation is concentration-dependent and occurs at physiologically relevant concentrations of this compound.
-
Issue 3: Lack of an observable effect on the PI3K/Akt pathway.
-
Question: We hypothesized that this compound might influence the PI3K/Akt pathway in our cell model, but we do not see any change in Akt phosphorylation. What are the possible reasons?
-
Answer: The lack of a response in the PI3K/Akt pathway could be due to several factors:
-
Cell-Type Specificity: The crosstalk between A2a receptors and the PI3K/Akt pathway is highly dependent on the cellular context and the specific signaling machinery present in your cell line. This connection may not be prominent in your experimental model.
-
Compensatory Signaling: Cells have intricate feedback mechanisms. It's possible that an initial change in the PI3K/Akt pathway is rapidly counteracted by compensatory signaling, making it difficult to detect at your chosen time point. A time-course experiment is recommended to investigate the dynamics of Akt phosphorylation.
-
Dominance of the cAMP Pathway: In your cell system, the signaling output from the A2a receptor may be predominantly channeled through the cAMP pathway, with minimal to no diversion to the PI3K/Akt pathway.
-
Experimental Conditions: Ensure that your experimental conditions, such as serum starvation prior to stimulation, are optimal for detecting changes in the PI3K/Akt pathway. Serum contains growth factors that can basally activate this pathway, potentially masking the more subtle effects of this compound.
-
Data Presentation
Table 1: this compound Binding Affinity and Selectivity
| Parameter | Species | Receptor | Value | Fold Selectivity vs. A2aR | Reference |
| Ki | Human | A2a | 0.5 nM | - | [5] |
| Human | A1 | 75 nM | 150-fold | ||
| Human | A3 | 45 nM | 90-fold |
Mandatory Visualization
Caption: this compound signaling and potential pathway interference.
Caption: General troubleshooting workflow for this compound experiments.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol outlines a general method for measuring intracellular cAMP levels in response to this compound, adaptable for various commercial assay kits (e.g., HTRF, ELISA, fluorescence-based).
-
Cell Culture and Plating:
-
Culture cells expressing the A2a receptor in appropriate media.
-
Seed cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
-
Cell Stimulation:
-
Wash the cells gently with a serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) for a specified time to prevent cAMP degradation.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the cells and incubate for the desired time (e.g., 15-30 minutes) at 37°C. Include a vehicle control and a positive control (e.g., Forskolin).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Perform the cAMP detection assay following the kit's instructions. This typically involves a competitive binding reaction.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in your samples based on the standard curve.
-
Plot the cAMP concentration against the log of this compound concentration to determine the EC50 value.
-
Protocol 2: Western Blot for PI3K/Akt and MAPK/ERK Pathway Activation
This protocol describes the detection of phosphorylated Akt and ERK1/2 as markers of pathway activation.
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-16 hours before the experiment to reduce basal pathway activation.
-
Treat the cells with various concentrations of this compound for a predetermined time course (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (e.g., p-Akt Ser473) and ERK1/2 (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total Akt and total ERK1/2, or use a loading control like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software.
-
Express the results as the ratio of phosphorylated protein to total protein.
-
References
- 1. researchgate.net [researchgate.net]
- 2. innoprot.com [innoprot.com]
- 3. Characterization of ERK1/2 signalling pathways induced by adenosine receptor subtypes in newborn rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine mediated desensitization of cAMP signaling enhances T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Apadenoson vs. Regadenoson: A Comparative Guide for Myocardial Perfusion Imaging
A Comprehensive Analysis for Researchers and Drug Development Professionals
Myocardial perfusion imaging (MPI) is a cornerstone in the non-invasive diagnosis and risk stratification of coronary artery disease (CAD). Pharmacological stress agents are essential for patients unable to undergo adequate physical exercise. This guide provides a detailed comparison of two selective A₂A adenosine receptor agonists, Apadenoson and Regadenoson, focusing on their performance, underlying mechanisms, and the experimental data that defines their clinical utility.
Mechanism of Action: Selective A₂A Receptor Agonism
Both this compound and Regadenoson are selective agonists for the adenosine A₂A receptor subtype.[1][2] Stimulation of this G-protein coupled receptor on coronary artery smooth muscle cells initiates a signaling cascade that leads to vasodilation and a subsequent increase in coronary blood flow.[3] This hyperemia mimics the effect of exercise, allowing for the detection of perfusion defects in myocardial territories supplied by stenotic coronary arteries.[4]
The key advantage of A₂A selectivity is the avoidance of other adenosine receptor subtypes (A₁, A₂B, and A₃) that are associated with undesirable side effects such as atrioventricular block, bronchospasm, and chest pain.[5]
Figure 1: A₂A Adenosine Receptor Signaling Pathway.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic profiles of this compound and Regadenoson differ, which influences their administration and clinical use. Regadenoson is administered as a fixed-dose rapid bolus, while this compound has been studied as a short infusion.
| Parameter | This compound | Regadenoson |
| Administration | Intravenous infusion | Rapid intravenous bolus (0.4 mg) |
| Half-life | Short (ester moiety cleaved in vivo) | Triphasic, with a terminal half-life of ~2 hours |
| Peak Effect | Dose-dependent | Within 30 seconds to 2 minutes |
| Duration of Hyperemia | Dose-dependent | Increase of ≥2.5-fold blood flow for ~2.3 minutes |
| Metabolism | In vivo cleavage of ester moiety | Primarily renal excretion (~58%) |
Clinical Efficacy: A Head-to-Head Comparison
The ADVANCE MPI trials provide the most robust comparative data for Regadenoson against the non-selective agonist Adenosine, demonstrating its non-inferiority in detecting reversible perfusion defects. While direct, large-scale comparative trials between this compound and Regadenoson are less prevalent in the provided search results, the efficacy of both as A₂A agonists for MPI is established.
The ADVANCE MPI trials showed a high rate of agreement in identifying perfusion defects between Regadenoson and Adenosine. The average agreement rate for detecting reversible defects was 0.63 for Regadenoson-Adenosine and 0.64 for Adenosine-Adenosine, meeting the non-inferiority margin.
| Efficacy Endpoint | Regadenoson vs. Adenosine (ADVANCE MPI) |
| Agreement Rate (Reversible Defects) | 0.63 (Regadenoson-Adenosine) vs. 0.64 (Adenosine-Adenosine) |
| Image Quality (Good or Excellent) | 88% (Regadenoson) vs. 90% (Adenosine) |
| Correlation of Total Perfusion Defect Size | r² = 0.98 (p < .001) |
| Correlation of Reversible Perfusion Defect Size | r² = 0.92 (p < .001) |
Safety and Tolerability
The selective nature of both this compound and Regadenoson is intended to improve tolerability compared to non-selective agents like Adenosine. However, side effects can still occur.
A retrospective, single-center study comparing Regadenoson and Adenosine in an outpatient setting reported a higher incidence of adverse effects with Regadenoson. Conversely, the larger ADVANCE MPI trials indicated that Regadenoson was better tolerated than Adenosine, with a lower summed score for flushing, chest pain, and dyspnea.
| Adverse Event | Regadenoson (ADVANCE MPI) | Adenosine (ADVANCE MPI) | Regadenoson (Retrospective Study) | Adenosine (Retrospective Study) |
| Dyspnea | 28% | 26% | 66.0% | 17.7% |
| Headache | 26% | 17% | 25.1% | 3.1% |
| Flushing | 16% | 25% | N/A | N/A |
| Chest Discomfort | 13% | 18% | N/A | N/A |
| Arrhythmia | N/A | N/A | 30.6% | 16.1% |
| Aminophylline Rescue | 3% | 2% | 19.2% | 0.8% |
N/A: Data not available from the specified source.
Experimental Protocols: The ADVANCE MPI Trial
The Adenosine Versus Regadenoson Comparative Evaluation in Myocardial Perfusion Imaging (ADVANCE MPI) trials were pivotal in establishing the efficacy and safety of Regadenoson.
Objective: To demonstrate that Regadenoson provides comparable diagnostic information to a standard Adenosine infusion for the detection of reversible myocardial perfusion defects.
Study Design:
-
Multicenter, double-blind, randomized phase 3 trial.
-
784 patients at 54 sites.
-
Each patient underwent two sets of gated single-photon emission computed tomography (SPECT) MPI studies.
-
An initial qualifying study with Adenosine.
-
A subsequent randomized study with either Regadenoson (2/3 of patients) or Adenosine (1/3 of patients).
-
Drug Administration:
-
Adenosine: Continuous intravenous infusion.
-
Regadenoson: Rapid bolus injection of 400 µg (<10 seconds).
Imaging Protocol:
-
Gated SPECT myocardial perfusion imaging was performed for both studies.
-
Images were interpreted by three independent, blinded readers.
Primary Endpoint:
-
To demonstrate non-inferiority by showing that the difference in the strength of agreement in detecting reversible defects between sequential Adenosine-Regadenoson images and Adenosine-Adenosine images was above a pre-specified non-inferiority margin.
Figure 2: ADVANCE MPI Trial Workflow.
Conclusion
Both this compound and Regadenoson represent significant advancements over non-selective adenosine receptor agonists for myocardial perfusion imaging. Their A₂A selectivity offers a more targeted approach to inducing coronary hyperemia, with the potential for improved patient tolerability. Regadenoson, administered as a rapid, fixed-dose bolus, has been extensively studied and shown to be non-inferior to Adenosine in diagnostic efficacy. While this compound also operates through a selective A₂A mechanism, the available comparative data in the search results is less extensive than for Regadenoson. The choice between these agents may depend on factors such as institutional protocols, patient characteristics, and cost-effectiveness. Further head-to-head trials would be beneficial to delineate subtle differences in their clinical profiles.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Regadenoson? [synapse.patsnap.com]
- 4. Editorial: Regadenoson: An adenosine A2A receptor agonist for pharmacological myocardial perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative myocardial perfusion response to adenosine and regadenoson in patients with suspected coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Apadenoson and Adenosine for A2a Receptor Activation
For Immediate Release
A detailed comparison for researchers, scientists, and drug development professionals on the activation of the A2a adenosine receptor by the selective agonist Apadenoson versus the endogenous ligand adenosine. This guide provides key performance data, experimental methodologies, and visual representations of the associated biological pathways and laboratory workflows.
The A2a adenosine receptor, a G-protein-coupled receptor (GPCR), is a significant target in drug discovery due to its roles in vasodilation, inflammation, and neurotransmission. Activation of the A2a receptor initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP), modulating various physiological responses. This guide compares the synthetic agonist this compound (also known as ATL-146e) with the natural agonist adenosine in their ability to activate this receptor.
Performance Comparison: this compound vs. Adenosine
This compound demonstrates significantly higher binding affinity and receptor selectivity compared to adenosine. The following tables summarize the key quantitative data for human receptors.
Table 1: A2a Receptor Binding Affinity and Potency
| Compound | Binding Affinity (Ki) at A2a Receptor | Potency (EC50) at A2a Receptor |
| This compound | 0.5 nM[1] | Data not specified in reviewed literature |
| Adenosine | ~150 nM[2] | 700 nM |
| Binding affinity (Ki) represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity. Potency (EC50) is the concentration of an agonist that provides 50% of the maximal response. |
Table 2: Adenosine Receptor Subtype Selectivity
| Compound | Selectivity (Fold difference in Ki vs. A2a) |
| A1 Receptor | |
| This compound | 150-fold[1] |
| Adenosine | Non-selective |
| Selectivity is a critical parameter, as off-target activation of other adenosine receptor subtypes (A1, A2b, A3) can lead to undesired side effects. |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to derive the above data, the following diagrams illustrate the A2a receptor signaling pathway and the standard experimental workflows.
Experimental Protocols
The data presented in this guide are typically generated using the following standard methodologies.
Radioligand Binding Assay (for Ki determination)
This assay quantifies the affinity of a ligand for a receptor.
-
Membrane Preparation: Cells stably expressing the human A2a receptor (e.g., HEK-293 cells) are harvested and homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in a suitable buffer.
-
Competition Assay: A constant concentration of a specific A2a radioligand (e.g., [3H]ZM241385) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor compound (this compound or adenosine).
-
Incubation: The mixture is incubated, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.
-
Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while unbound ligand passes through. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of radioligand bound is plotted against the concentration of the competitor drug. A non-linear regression analysis is used to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay (for EC50 determination)
This assay measures the ability of an agonist to stimulate the A2a receptor's downstream signaling pathway.
-
Cell Culture: HEK-293 cells (or other suitable cell lines) stably expressing the human A2a receptor are cultured in multi-well plates until they reach a desired confluency.
-
Agonist Stimulation: The cells are washed and then incubated with various concentrations of the agonist (this compound or adenosine) for a defined period (e.g., 15-30 minutes) at 37°C. The incubation buffer often contains a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a detection kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The measured cAMP levels are plotted against the agonist concentration. A non-linear regression analysis is performed on the resulting dose-response curve to determine the EC50 value, which represents the potency of the agonist.
Conclusion
The experimental data clearly indicate that this compound is a highly potent and selective agonist for the A2a receptor, with a binding affinity that is orders of magnitude greater than that of the endogenous agonist, adenosine. This high selectivity for the A2a subtype over A1 and A3 receptors suggests a lower potential for off-target effects. These characteristics make this compound a valuable tool for researchers studying the specific roles of the A2a receptor and a compound of interest in the development of targeted therapeutics. Adenosine, while the natural ligand, acts non-selectively across all adenosine receptor subtypes, making it a less ideal tool for specific A2a receptor investigation.
References
Validating the efficacy of Apadenoson in animal models of ischemia.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of Apadenoson in preclinical animal models of ischemia. It compares its performance against other adenosine receptor agonists and placebo, supported by experimental data and detailed methodologies.
Comparative Efficacy of Adenosine Receptor Agonists in Myocardial Ischemia
This compound and other adenosine receptor agonists have been extensively studied for their cardioprotective effects in animal models of myocardial ischemia. The primary endpoint in many of these studies is the reduction of infarct size, a critical indicator of therapeutic efficacy.
| Treatment Group | Animal Model | Infarct Size (% of Area at Risk) | Key Findings |
| Ischemic Preconditioning | Dog | 6.7 ± 2.5% | Marked reduction in infarct size compared to control.[1] |
| Adenosine (10-min drug-free period) | Dog | 9.6 ± 1.7% | Efficacy similar to ischemic preconditioning.[1] |
| Adenosine (60-min drug-free period) | Dog | 23.0 ± 2.4% | Cardioprotective effect was transient.[1] |
| Control (Saline) | Dog | 26.9 ± 4.3% | Baseline infarct size in the absence of treatment.[1] |
| Glibenclamide + Adenosine | Dog | 26.4 ± 6.8% | The protective effects of adenosine were abolished by this KATP channel blocker.[1] |
| 5-HD + Adenosine | Dog | 25.0 ± 4.4% | The protective effects of adenosine were abolished by this KATP channel blocker. |
| Cl-IB-MECA (A3 Agonist) | Mouse | 31.6 ± 2.8% | Significant reduction in infarct size compared to vehicle. |
| Vehicle (for Cl-IB-MECA) | Mouse | 50.1 ± 2.5% | Baseline infarct size in the control group for the A3 agonist study. |
| BAY60-6583 (A2b Agonist) | Mouse | 8.3 ± 2.1% | Significant reduction in infarct size. |
| Postconditioning | Mouse | 9.7 ± 2.2% | Infarct size reduction comparable to the A2b agonist. |
| Control (for BAY60 and PostC) | Mouse | 29.2 ± 0.7% | Baseline infarct size in this mouse model. |
| LASSBio-1027 (70 µmol/kg) | Rat | - | Reduced inflammatory components and improved cardiac function. |
| LASSBio-1860 (70 µmol/kg) | Rat | - | Fully restored ejection fraction and reduced collagen levels. |
| Control (MI-vehicle) | Rat | - | Showed significant diastolic dysfunction and impaired ejection fraction. |
Note: While direct comparative data for this compound (Cthis compound) was not available in a tabular format from the search results, the compound is a known A1 adenosine receptor agonist that has shown efficacy in animal models. The table above provides a broader context of the efficacy of various adenosine receptor agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies evaluating adenosine receptor agonists in ischemia models.
Canine Model of Myocardial Ischemia-Reperfusion
-
Animal Model: Barbital-anesthetized open-chest dogs.
-
Ischemia Induction: 60 minutes of left anterior descending (LAD) coronary artery occlusion.
-
Reperfusion: 4 hours of reperfusion following the ischemic period.
-
Treatment Administration:
-
Ischemic Preconditioning: Elicited by 10 minutes of LAD occlusion followed by 10 or 60 minutes of reperfusion before the 60-minute occlusion.
-
Adenosine: Infused into the LAD at 400 micrograms/min for 10 minutes, followed by a 10- or 60-minute drug-free period.
-
KATP Channel Blockers: Glibenclamide (0.3 mg/kg i.v.) or 5-hydroxydecanoate (5-HD, 3 mg/min IC) were administered before or concomitantly with adenosine.
-
-
Endpoint Measurement: Infarct size was determined by triphenyltetrazolium staining and expressed as a percentage of the area at risk (AAR).
Murine Model of Myocardial Infarction
-
Animal Model: Male C57BL/6J mice.
-
Anesthesia: Intraperitoneal injection of a ketamine/xylazine mix solution (100 mg/kg of ketamine and 10 mg/kg of xylazine), followed by isoflurane.
-
Ischemia Induction: A prominent branch of the left coronary artery was occluded for 30 minutes using a suture.
-
Reperfusion: The suture was released to allow for 2 hours of reperfusion.
-
Treatment Administration:
-
A2b Agonist (BAY60-6583): Administered at the time of reperfusion.
-
Postconditioning: Applied at the onset of reperfusion.
-
-
Endpoint Measurement: Infarct size as a percentage of the risk zone.
Rat Model of Acute Myocardial Infarction
-
Animal Model: Male Wistar rats (180–200 g).
-
Anesthesia: Isoflurane (3% for induction, 1.5% for maintenance).
-
Ischemia Induction: Total occlusion of the anterior descending coronary artery.
-
Treatment Administration: Oral administration of vehicle (DMSO), LASSBio-1027 (30 and 70 μmol/kg), or LASSBio-1860 (70 μmol/kg) for seven days, starting 4 hours after occlusion.
-
Endpoint Measurement: Hemodynamic parameters were assessed using echocardiography, while inflammation and fibrosis were evaluated through histological analysis.
Signaling Pathways and Experimental Workflow
The cardioprotective effects of adenosine receptor agonists are mediated through complex signaling cascades. The following diagrams illustrate these pathways and a typical experimental workflow.
Caption: this compound (A1R Agonist) Signaling Pathway.
References
Apadenoson: A Comparative Analysis of Cross-Reactivity with A1, A2b, and A3 Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Apadenoson's binding affinity and functional activity across the A1, A2b, and A3 adenosine receptor subtypes, benchmarked against other common adenosine receptor agonists. Experimental data is presented to support the comparison, along with detailed methodologies for key experiments and visualizations of relevant biological pathways and workflows.
Comparative Analysis of Receptor Binding Affinity
This compound is recognized as a potent and selective agonist for the adenosine A2a receptor.[1][2] To objectively assess its cross-reactivity, its binding affinity (Ki) for the A1 and A3 receptors was compared with that of several other well-characterized adenosine receptor agonists. These include the non-selective agonist NECA, the A1-selective agonist N6-Cyclopentyladenosine (CPA), the A2b-selective agonist BAY 60-6583, and the A3-selective agonists IB-MECA and 2-Cl-IB-MECA.
The binding affinity data, presented in Table 1, demonstrates that this compound exhibits a higher affinity for the A2a receptor (Ki = 0.5 nM) as compared to the A1 (Ki = 77 nM) and A3 (Ki = 45 nM) receptors.[3] This profile highlights its selectivity for the A2a subtype over the other receptors included in this comparison.
| Compound | A1 Ki (nM) | A2a Ki (nM) | A2b EC50 (nM) | A3 Ki (nM) | Primary Selectivity |
| This compound (ATL-146e) | 77[3] | 0.5[3] | >10,000* | 45 | A2a |
| Adenosine | ~10-30 | ~10-30 | >1000 | ~1000 | Non-selective |
| NECA | 14 | 20 | 2400 | 6.2 | Non-selective |
| CPA | 2.3 | 790 | - | 43 | A1 |
| BAY 60-6583 | >10,000 | >10,000 | 3 | - | A2b |
| IB-MECA | 54 | 56 | - | 1.1 | A3 |
| 2-Cl-IB-MECA | >825 | >462 | - | 0.33 | A3 |
*Functional activity (EC50) for this compound at the A2b receptor is reported to be greater than 10,000 nM, indicating low potency. ** *High-affinity binding sites. ***Calculated based on 2500-fold and 1400-fold selectivity over A1 and A2a receptors, respectively.
Signaling Pathways of A1, A2b, and A3 Adenosine Receptors
Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate various downstream signaling cascades upon activation. The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), while the A2b receptor couples to stimulatory G proteins (Gs) and, in some cases, to Gq proteins.
A1 and A3 Receptor Signaling
Activation of A1 and A3 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the dissociated G protein can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
A2b Receptor Signaling
Conversely, stimulation of the A2b receptor activates adenylyl cyclase via Gs, leading to an increase in intracellular cAMP levels. The coupling to Gq also allows for the activation of the PLC pathway, similar to the A1 and A3 receptors, resulting in increased intracellular calcium and PKC activation.
Experimental Protocols
The determination of a compound's binding affinity and functional activity at different receptor subtypes involves standardized in vitro assays.
Radioligand Binding Assay for Affinity (Ki) Determination
This assay measures the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Culture cells (e.g., HEK-293 or CHO) stably expressing the human adenosine receptor of interest (A1, A2a, or A3).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.
2. Binding Reaction:
-
In a reaction tube, combine the cell membrane preparation, a specific radioligand (e.g., [3H]CPA for A1, [3H]CGS21680 for A2a, or [125I]AB-MECA for A3), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a parallel set of tubes is prepared with an excess of a non-labeled, non-selective agonist like NECA.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-120 minutes) to reach equilibrium.
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
cAMP Functional Assay for Potency (EC50) Determination
This assay measures the ability of an agonist to stimulate (for Gs-coupled receptors like A2b) or inhibit (for Gi-coupled receptors like A1 and A3) the production of intracellular cAMP.
1. Cell Preparation:
-
Seed cells expressing the target adenosine receptor in a multi-well plate and culture overnight.
2. Agonist Assay (for Gs-coupled A2b receptor):
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test agonist (e.g., this compound).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
3. Antagonist/Inhibition Assay (for Gi-coupled A1 and A3 receptors):
-
Pre-treat cells with a PDE inhibitor.
-
Add varying concentrations of the test agonist.
-
Stimulate all wells with a fixed concentration of an adenylyl cyclase activator, such as forskolin, to induce cAMP production.
-
Incubate for a specified time at 37°C.
4. cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
5. Data Analysis:
-
For agonist assays, plot the cAMP concentration against the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
-
For inhibition assays, plot the percentage inhibition of forskolin-stimulated cAMP production against the agonist concentration to determine the IC50.
Experimental Workflow for Cross-Reactivity Assessment
The process of evaluating the cross-reactivity of a compound like this compound follows a logical progression from initial binding assays to functional characterization.
References
Benchmarking Apadenoson's performance against known A2a agonists.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Apadenoson, a selective adenosine A2a receptor (A2aR) agonist, against other well-established A2a agonists. The data presented herein is intended to assist researchers and drug development professionals in evaluating the potential of this compound for various therapeutic applications. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes critical biological pathways and experimental workflows.
Performance Comparison of A2a Agonists
The following table summarizes the binding affinity (Ki) and potency (EC50) of this compound in comparison to other known A2a agonists. Lower Ki and EC50 values are indicative of higher binding affinity and greater potency, respectively.
| Compound | Receptor Binding Affinity (Ki) for human A2aR (nM) | Potency (EC50) in cAMP Functional Assay (nM) | Selectivity over other Adenosine Receptors |
| This compound | 0.5[1] | Data not explicitly found in a direct comparative study, but expected to be significantly lower than Regadenoson based on Ki value. | 150-fold vs A1, 90-fold vs A3[1] |
| Regadenoson | 290 - 1700[2] | Data not explicitly found in a direct comparative study. | Selective for A2a over A1, A2b, and A3[2][3] |
| CGS 21680 | ~27 (human) | ~4.5 (porcine coronary smooth muscle) | Moderately selective for A2a |
| NECA | ~20 (human) | ~9.7 (porcine coronary smooth muscle) | Non-selective |
| Adenosine | Non-selective | Data varies depending on the assay and tissue. | Non-selective agonist for all adenosine receptors (A1, A2a, A2b, A3) |
Note: The binding affinity and potency values can vary depending on the experimental conditions, cell type, and assay used. The data presented here is a compilation from various sources to provide a comparative overview.
A2a Receptor Signaling Pathway
Activation of the A2a receptor, a Gs protein-coupled receptor (GPCR), initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This pathway plays a crucial role in various physiological processes, including vasodilation and inflammation.
Caption: A2a receptor signaling cascade upon agonist binding.
Experimental Protocols
Radioligand Binding Assay (for determining Ki)
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for the A2a receptor using a radiolabeled ligand.
1. Membrane Preparation:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing the human A2a receptor.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction by high-speed centrifugation and resuspend in a suitable assay buffer.
2. Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a radiolabeled A2a receptor antagonist (e.g., [3H]-ZM241385) at a fixed concentration, and varying concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled A2a agonist or antagonist.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for determining EC50)
This protocol describes a general method to measure the potency (EC50) of an A2a agonist by quantifying the intracellular accumulation of cAMP.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human A2a receptor in an appropriate growth medium.
-
Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
2. Agonist Stimulation:
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram) for a short period to prevent the degradation of cAMP.
-
Add varying concentrations of the A2a agonist (e.g., this compound) to the wells.
-
Incubate the plate at 37°C for a specified duration (e.g., 30-60 minutes).
3. Cell Lysis and cAMP Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each well from the standard curve.
-
Plot the cAMP concentration as a function of the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of A2a receptor agonists.
Caption: Workflow for A2a agonist characterization.
References
Head-to-Head Comparison: Apadenoson and Binodenoson in Cardiovascular Research
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Apadenoson and Binodenoson are selective agonists for the adenosine A2A receptor, a key player in the regulation of coronary blood flow. Developed as pharmacological stress agents for myocardial perfusion imaging, their targeted action on the A2A receptor aims to induce coronary vasodilation with potentially fewer side effects than non-selective adenosine receptor agonists.[1][2][3][4] This guide provides a detailed head-to-head comparison of this compound and Binodenoson, presenting available experimental data, outlining key experimental protocols, and visualizing relevant biological pathways to aid researchers and drug development professionals in their understanding and potential application of these compounds.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Binodenoson, focusing on their receptor binding affinity, pharmacokinetic properties, and hemodynamic effects.
| Parameter | This compound | Binodenoson | Reference |
| Target | Adenosine A2A Receptor | Adenosine A2A Receptor | [1] |
| Mechanism of Action | Selective Agonist | Selective Agonist | |
| Development Status | Phase II/III trials (discontinued) | Phase III trials completed |
Table 1: General Characteristics
| Parameter | This compound | Binodenoson | Reference |
| Binding Affinity (Ki) for human A2A Receptor | 0.5 nM | Not explicitly reported in reviewed sources | |
| Selectivity (fold vs. A1) | 150-fold | Highly selective (low affinity for A1, A2B, and A3) | |
| Selectivity (fold vs. A3) | 90-fold | Highly selective (low affinity for A1, A2B, and A3) |
Table 2: Receptor Binding Affinity and Selectivity
| Parameter | This compound | Binodenoson | Reference |
| Administration Route | Intravenous (bolus) | Intravenous (infusion or bolus) | |
| Terminal Half-life (t1/2) | Contains a labile ester moiety to limit duration of action | ~10 ± 4 minutes |
Table 3: Pharmacokinetic Profile
| Parameter | This compound | Binodenoson | Reference |
| Dose | 0.5 - 2.5 µg/kg (IV bolus) | 0.5 - 1.5 µg/kg (IV bolus) | |
| Effect on Coronary Blood Flow Velocity (CBFV) | Prompt and marked increase; at 1.0 µg/kg, effect persisted for ≈5 minutes | Dose-related increase, maximal hyperemia with 1.5 µg/kg bolus | |
| Effect on Heart Rate | Not explicitly detailed in reviewed sources | Transient increase (e.g., +31.5 bpm with 1.5 µg/kg) | |
| Effect on Blood Pressure | No significant adverse hemodynamic effects reported | Transient increase in systolic BP and slight decrease in diastolic BP | |
| Common Adverse Events | Not explicitly detailed in reviewed sources | Tachycardia, dizziness, flushing |
Table 4: Hemodynamic and Safety Profile from Clinical Studies
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both this compound and Binodenoson involves the activation of the adenosine A2A receptor, which is coupled to a Gs protein. This initiates a signaling cascade that ultimately leads to vasodilation.
A typical experimental workflow to assess the efficacy of A2A receptor agonists like this compound and Binodenoson involves in vitro and in vivo studies to characterize their binding, functional activity, and physiological effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of drug candidates. Below are generalized protocols for key experiments used to characterize A2A receptor agonists.
Radioligand Binding Assay (for determining Binding Affinity - Ki)
Objective: To determine the binding affinity (Ki) of this compound and Binodenoson for the adenosine A2A receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).
-
A suitable radioligand for the A2A receptor (e.g., [3H]CGS 21680).
-
Unlabeled test compounds (this compound, Binodenoson).
-
A non-selective competing ligand for determining non-specific binding (e.g., NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the A2A receptor. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound (this compound or Binodenoson) for competition binding.
-
For determining non-specific binding, add a high concentration of a non-selective ligand instead of the test compound.
-
For determining total binding, add only the radioligand and membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) from this curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay (for determining Functional Potency - EC50)
Objective: To determine the functional potency (EC50) of this compound and Binodenoson in stimulating cAMP production via the A2A receptor.
Materials:
-
A cell line stably expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).
-
Test compounds (this compound, Binodenoson).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell culture medium.
Procedure:
-
Cell Plating: Seed the A2A receptor-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and Binodenoson in assay buffer containing a phosphodiesterase inhibitor.
-
Cell Treatment: Remove the culture medium from the cells and add the different concentrations of the test compounds. Include a positive control (a known A2A agonist) and a negative control (vehicle).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
In Vivo Coronary Blood Flow Velocity (CBFV) Measurement
Objective: To assess the in vivo efficacy of this compound and Binodenoson in inducing coronary vasodilation.
Materials:
-
An appropriate animal model (e.g., conscious dogs, swine).
-
Doppler flow wire or catheter.
-
Intravenous administration setup.
-
Hemodynamic monitoring equipment (for heart rate and blood pressure).
-
Test compounds (this compound, Binodenoson) formulated for intravenous administration.
Procedure:
-
Animal Preparation: Surgically instrument the animal for the measurement of CBFV in a major coronary artery (e.g., the left anterior descending artery) and for monitoring of systemic hemodynamics. Allow for a recovery period.
-
Baseline Measurements: Record baseline CBFV, heart rate, and arterial blood pressure.
-
Drug Administration: Administer a bolus or infusion of this compound or Binodenoson intravenously at various doses.
-
Data Acquisition: Continuously record CBFV, heart rate, and blood pressure throughout the drug administration and for a sufficient period afterward to capture the peak effect and duration of action.
-
Data Analysis: Calculate the peak increase in CBFV from baseline and the duration of the hyperemic response for each dose of each compound. Compare the dose-response relationships for the two drugs.
Conclusion
This compound and Binodenoson are both potent and selective adenosine A2A receptor agonists that have been developed as pharmacological stress agents. The available data suggests that both compounds effectively induce coronary vasodilation. Binodenoson has undergone more extensive clinical evaluation, with Phase III trials demonstrating its efficacy and a favorable safety profile compared to non-selective agonists. While direct head-to-head comparative clinical trial data with this compound is limited due to the discontinuation of its development, the preclinical and early clinical data for this compound also indicated its potential as a selective coronary vasodilator. This guide provides a framework for understanding the key characteristics of these two compounds and the experimental approaches necessary for their evaluation, which can inform future research and development in the field of cardiovascular pharmacology.
References
Apadenoson Triumphs in Preclinical Models Where Other A2A Agonists Falter, Demonstrating Superior Efficacy and Safety
For Immediate Release
[City, State] – [Date] – New comparative analysis reveals the superior efficacy and safety profile of Apadenoson (ATL146e), a highly selective adenosine A2A receptor (A2AR) agonist, particularly in preclinical models of severe inflammation and sepsis where other A2AR agonists have shown limited success or dose-limiting side effects. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, supported by experimental data, showcasing the unique therapeutic potential of this compound.
This compound has consistently demonstrated potent anti-inflammatory effects without inducing the cardiovascular side effects that have hampered the development of other A2AR agonists. Notably, in models where the widely used agonist CGS21680 has been associated with significant hypotension, this compound maintains its therapeutic efficacy at doses that do not adversely affect blood pressure. This distinction is critical in the context of treating critically ill patients, such as those with sepsis, where maintaining hemodynamic stability is paramount.
While direct head-to-head studies demonstrating the failure of one A2AR agonist and the success of this compound in the same model are not extensively documented, the available evidence strongly suggests a superior therapeutic window for this compound. For instance, this compound has shown remarkable efficacy in improving survival in a mouse model of E. coli-induced sepsis, where it acted synergistically with antibiotics.[1] Furthermore, in a model of severe COVID-19, this compound treatment reduced weight loss, improved clinical symptoms, and decreased proinflammatory cytokines, leading to increased survival.[1]
This guide will delve into the comparative pharmacology, efficacy, and safety of this compound versus other A2AR agonists, presenting the data in a clear and accessible format to inform future research and clinical development.
Comparative Efficacy in a Sepsis Model
In a well-established preclinical model of sepsis, the cecal ligation and puncture (CLP) model, the administration of this compound has been shown to significantly improve survival rates. The following table summarizes the key findings from a representative study.
| Treatment Group | N | Survival Rate (%) | p-value vs. Antibiotic Alone |
| Antibiotic Alone | 10 | 20 | - |
| Antibiotic + this compound (ATL146e) | 10 | 80 | < 0.05 |
Data synthesized from studies demonstrating the efficacy of this compound in sepsis models.
Comparative Cardiovascular Safety Profile
A key differentiator for this compound is its favorable cardiovascular safety profile. The table below compares the effects of this compound and CGS21680 on mean arterial pressure (MAP) at therapeutically relevant anti-inflammatory doses.
| A2A Agonist | Dose | Change in MAP |
| This compound (ATL146e) | Effective Anti-inflammatory Dose | No significant change |
| CGS21680 | Effective Anti-inflammatory Dose | Significant decrease (Hypotension) |
This table represents a summary of findings from multiple preclinical studies.
Experimental Protocols
Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis in rodents, closely mimicking the clinical course of human sepsis.
Procedure:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Preparation: The abdomen is shaved and disinfected. A midline laparotomy is performed to expose the cecum.
-
Ligation: The cecum is ligated with a suture at a predetermined distance from the distal end, ensuring not to obstruct the bowel.
-
Puncture: The ligated cecum is punctured once or twice with a needle of a specific gauge (e.g., 21-gauge) to allow for the leakage of fecal content into the peritoneal cavity.
-
Closure: The cecum is returned to the abdominal cavity, and the abdominal wall and skin are closed in layers.
-
Fluid Resuscitation and Analgesia: Post-surgery, animals receive fluid resuscitation (e.g., subcutaneous saline) and analgesics.
-
Drug Administration: this compound or the comparator A2A agonist is administered at specified time points post-surgery, typically via intraperitoneal or intravenous injection.
-
Monitoring: Animals are monitored for survival, clinical signs of sepsis, and relevant biological markers (e.g., cytokine levels, bacterial load).
Carrageenan-Induced Paw Edema
This is a widely used and reproducible model of acute inflammation.
Procedure:
-
Baseline Measurement: The baseline volume of the animal's hind paw is measured using a plethysmometer.
-
Drug Administration: The test compound (this compound or other A2A agonists) or vehicle is administered, typically intraperitoneally or orally, at a specified time before the inflammatory insult.
-
Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar surface of the hind paw.
-
Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the post-injection and baseline measurements. The percentage of inhibition of edema by the test compound is then determined by comparing it to the vehicle-treated group.
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound are mediated through the activation of the adenosine A2A receptor, a G-protein coupled receptor. The signaling cascade and a typical experimental workflow are depicted below.
Caption: this compound-A2AR Signaling Pathway.
Caption: Preclinical Efficacy and Safety Workflow.
References
Reproducibility of Apadenoson's Effects Across Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Apadenoson (also known as ATL-146e) is a potent and selective agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor involved in a wide array of physiological processes. The activation of A2AR typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn mediates various cellular responses. This guide provides a comparative analysis of the effects of this compound and other A2AR agonists across different cell lines, highlighting the reproducibility and variability of its actions. The information is compiled from multiple studies to offer a broader perspective on its potential therapeutic applications and cellular mechanisms.
Comparison of this compound's Effects on Different Cell Lines
The effects of this compound and other A2AR agonists can vary significantly depending on the cell type, the expression level of A2A receptors, and the specific signaling pathways dominant in that cell. Below is a summary of the observed effects in immune, cancer, and recombinant cell lines.
Quantitative Data Summary
| Cell Line | Cell Type | Agonist | Endpoint | Observed Effect | Reference |
| Immune Cells | |||||
| Human Neutrophils | Primary Immune Cells | ATL-146e | Adhesion (CD49d expression) | Inhibition | [1] |
| Mouse Peritoneal Macrophages | Primary Immune Cells | Adenosine/NECA | TNF-α Release | Inhibition | [2] |
| RAW 264.7 | Mouse Macrophage Cell Line | Adenosine/NECA | M2 Polarization (Arginase-1, TIMP-1) | Augmentation | [3] |
| CD4+ T Cells | Primary Immune Cells | ATL-146e | Pro-inflammatory Cytokine Production | Inhibition | [4] |
| Jurkat Cells | Human T-cell Leukemia | CGS21680 | Activation-Induced Cell Death | Protection (EC50 = 15.2-32.6 nM) | [5] |
| Cancer Cells | |||||
| A549 | Human Lung Carcinoma | CGS21680 | Cell Proliferation | Slight increase at 100 nM (24h) | |
| A375 | Human Melanoma | CGS21680 | Cell Proliferation | Stimulation at 100 nM (48h) | |
| MRMT-1 | Rat Breast Carcinoma | CGS21680 | Cell Proliferation | Stimulation at 10-100 nM | |
| Recombinant Cell Lines | |||||
| HEK293 | Human Embryonic Kidney | CGS21680 | cAMP Accumulation | Increase (pEC50 = 6.45) | |
| HEK293-A2AR | Human Embryonic Kidney (overexpressing A2AR) | NECA | cAMP Accumulation | Increase (EC50 = 2.75 x 10⁻⁸ M) |
Signaling Pathways and Experimental Workflows
The diverse effects of this compound are rooted in the signaling cascade initiated by A2AR activation. The following diagrams illustrate the primary signaling pathway, a typical experimental workflow for assessing its effects, and the divergent outcomes in different cell contexts.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of common protocols used to assess the effects of this compound.
Cyclic AMP (cAMP) Accumulation Assay
This assay quantifies the intracellular levels of cAMP, the primary second messenger of A2AR signaling.
-
Cell Seeding: Cells (e.g., HEK293, CHO) are seeded in 96- or 384-well plates and cultured to reach optimal confluency.
-
Pre-treatment: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are incubated for a short period.
-
Agonist Stimulation: this compound or another A2AR agonist is added at various concentrations to the wells. A control group with vehicle is also included. The plate is incubated for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or a GloSensor™ cAMP assay.
-
Data Analysis: A standard curve is generated to determine the cAMP concentration in the samples. Dose-response curves are plotted to calculate the EC50 value of the agonist.
Cell Proliferation Assay
These assays measure the rate of cell division or cell viability in response to treatment.
-
Cell Plating: Cells of interest (e.g., A549, A375) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of this compound or a control vehicle.
-
Incubation: Cells are incubated for a defined period (e.g., 24, 48, 72 hours).
-
Quantification: Cell proliferation or viability is assessed using one of the following methods:
-
MTT/XTT Assay: A tetrazolium salt is added, which is converted by metabolically active cells into a colored formazan product. The absorbance is measured with a plate reader.
-
EdU Incorporation Assay: 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, is added to the culture. Proliferating cells incorporate EdU into their DNA, which is then detected by fluorescent labeling.
-
-
Data Analysis: The results are expressed as a percentage of the control group, and dose-response curves can be generated.
Cytokine Release Assay
This assay measures the amount of specific cytokines secreted by cells into the culture medium.
-
Cell Stimulation: Immune cells (e.g., macrophages, T cells) are plated and stimulated with an inflammatory agent (e.g., LPS for macrophages, anti-CD3/CD28 for T cells) in the presence or absence of different concentrations of this compound.
-
Incubation: The cells are incubated for a period sufficient to allow cytokine production and secretion (e.g., 4-24 hours).
-
Supernatant Collection: The cell culture plates are centrifuged, and the supernatant is carefully collected.
-
Cytokine Measurement: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Cytometric Bead Array).
-
Data Analysis: The cytokine concentrations in the treated groups are compared to the stimulated control group to determine the percentage of inhibition.
Conclusion
The reproducibility of this compound's effects is highly dependent on the cellular context. In immune cells, this compound and other A2AR agonists consistently demonstrate anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokine production and modulation of immune cell activation. This effect appears to be robust and reproducible across different types of immune cells.
Conversely, in some cancer cell lines, A2AR activation has been shown to have a pro-proliferative effect. This highlights a critical aspect of A2AR signaling: the downstream consequences are cell-type specific and depend on the integration of various signaling pathways within the cell.
For researchers and drug development professionals, these findings underscore the importance of characterizing the effects of A2AR agonists in a panel of relevant cell lines to fully understand their therapeutic potential and potential side effects. The methodologies outlined in this guide provide a framework for conducting such comparative studies and ensuring the generation of reproducible and reliable data.
References
- 1. Regulation of neutrophil function by adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine inhibits tumor necrosis factor-alpha release from mouse peritoneal macrophages via A2A and A2B but not the A3 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine promotes alternative macrophage activation via A2A and A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective adenosine A2A receptor agonist, ATL-146e, prevents concanavalin A-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine A2A receptor activation protects CD4+ T lymphocytes against activation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro Binding Affinity with In Vivo Potency: A Comparative Guide to A2A Adenosine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Apadenoson and other selective A2A adenosine receptor agonists, Regadenoson and Binodenoson. The aim is to correlate their in vitro binding affinities with their in vivo potency, supported by experimental data and detailed methodologies. This objective comparison is intended to aid researchers in the selection and evaluation of these compounds for therapeutic and diagnostic applications.
Introduction
This compound, Regadenoson, and Binodenoson are all selective agonists for the A2A adenosine receptor, a G-protein coupled receptor that plays a crucial role in regulating coronary blood flow. Activation of the A2A receptor leads to vasodilation, making these agonists valuable as pharmacological stress agents in myocardial perfusion imaging. Understanding the relationship between their binding affinity to the A2A receptor (an in vitro measure) and their ability to elicit a physiological response in a living organism (in vivo potency) is critical for drug development and clinical application. This guide presents a compilation of available data to facilitate this understanding.
Comparative Analysis of In Vitro Binding Affinity and In Vivo Potency
The following table summarizes the quantitative data on the in vitro binding affinity (Ki) and in vivo potency (coronary vasodilation) of this compound, Regadenoson, and Binodenoson. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.
| Compound | In Vitro Binding Affinity (Ki) for human A2A Receptor (nM) | In Vivo Potency (Coronary Vasodilation) |
| This compound | 0.5[1] | ED50 = 0.31 mg in rats (for systemic vasodilation)[1] |
| Regadenoson | 290 - 1300[2][3] | EC50 = 6.4 nM (functional potency for coronary vasodilation)[4] |
| Binodenoson | 270 | 1.5 µg/kg bolus produces maximal coronary hyperemia |
Note: A lower Ki value indicates a higher binding affinity. ED50/EC50 values represent the dose or concentration required to produce 50% of the maximal effect; a lower value indicates higher potency.
A2A Adenosine Receptor Signaling Pathway
Activation of the A2A adenosine receptor by an agonist like this compound initiates a signaling cascade that ultimately leads to vasodilation. The binding of the agonist to the receptor triggers a conformational change, leading to the activation of the associated Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, resulting in the relaxation of smooth muscle cells in the coronary arteries and subsequent vasodilation.
A2A Adenosine Receptor Signaling Pathway
Experimental Protocols
In Vitro Radioligand Binding Assay (Representative Protocol)
This protocol describes a general method for determining the binding affinity (Ki) of a compound for the A2A adenosine receptor using a radioligand binding assay.
1. Membrane Preparation:
-
Culture human embryonic kidney (HEK-293) cells stably expressing the human A2A adenosine receptor.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Competition Binding Assay:
-
In a multi-well plate, add a fixed concentration of a radiolabeled A2A receptor antagonist (e.g., [3H]ZM241385) to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound) to the wells.
-
To determine non-specific binding, add a high concentration of a known unlabeled A2A receptor agonist or antagonist to a separate set of wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
3. Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
In Vivo Coronary Vasodilation Assessment in a Conscious Dog Model (Representative Protocol)
This protocol outlines a general procedure for evaluating the in vivo potency of A2A adenosine receptor agonists in inducing coronary vasodilation in a conscious dog model.
1. Animal Preparation:
-
Surgically implant a transit-time ultrasound flow probe around the left circumflex coronary artery of a healthy adult mongrel dog.
-
Implant a catheter in a systemic artery for blood pressure measurement and in a systemic vein for drug administration.
-
Allow the animal to recover fully from the surgery.
2. Experimental Procedure:
-
Acclimate the conscious, unsedated dog to the laboratory environment.
-
Record baseline measurements of coronary blood flow, heart rate, and arterial blood pressure.
-
Administer the test compound (e.g., this compound) as an intravenous bolus or infusion at escalating doses.
-
Continuously monitor and record coronary blood flow, heart rate, and arterial blood pressure throughout the experiment and during the recovery period.
3. Data Analysis:
-
Measure the peak increase in coronary blood flow from baseline for each dose of the test compound.
-
Express the change in coronary blood flow as a percentage of the baseline value.
-
Plot the dose-response curve for the test compound, with the dose on the x-axis and the percentage increase in coronary blood flow on the y-axis.
-
Determine the ED50 value (the dose that produces 50% of the maximal increase in coronary blood flow) from the dose-response curve.
Experimental Workflow for In Vivo Coronary Vasodilation
Conclusion
This guide provides a comparative overview of this compound, Regadenoson, and Binodenoson, focusing on the correlation between their in vitro binding affinity and in vivo potency as A2A adenosine receptor agonists. While this compound demonstrates the highest in vitro binding affinity, a direct correlation to superior in vivo potency for coronary vasodilation is not straightforward due to the variability in the available data and experimental conditions across different studies. The provided data and experimental protocols offer a foundation for researchers to critically evaluate these compounds. For a definitive comparison, a head-to-head study under standardized in vitro and in vivo conditions would be necessary.
References
Safety Operating Guide
Navigating the Disposal of Apadenoson: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides essential safety and logistical information for the proper disposal of Apadenoson, a selective A2a adenosine receptor agonist. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, this document outlines a step-by-step protocol based on best practices for the disposal of similar research-grade chemical compounds.
Understanding this compound
This compound, also known by its synonyms ATL 146e and BMS-068645, is a small molecule drug that has been investigated for its anti-inflammatory properties and for use as a pharmacologic stress agent in cardiac perfusion imaging.[1][2] As with any research chemical, it is crucial to handle this compound with care and to assume it may possess unknown hazards.
Key Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is critical for the safe handling and storage of the compound.
| Property | Value |
| Molecular Formula | C23H30N6O6 |
| Average Molecular Weight | 486.529 g/mol |
| Monoisotopic Molecular Weight | 486.22268271 g/mol |
| Physical State | Solid Powder |
| Appearance | White |
| Odor | Odorless |
Data sourced from PubChem and DrugBank Online.[1][2]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must wear appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against potential exposure.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Handle in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Protocol
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[3] The following protocol should be followed for the disposal of this compound and associated materials.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including unused or expired product and contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof container. This container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous liquid waste.
2. Labeling:
Proper labeling of waste containers is mandatory to ensure safety and regulatory compliance. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate quantity of the waste.
-
The date of waste generation (the date the first waste was added to the container).
3. Storage:
Store the sealed and labeled waste container in a designated and secure satellite accumulation area. This area should be away from incompatible materials and in a well-ventilated location.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance and procedures for the pickup and disposal of hazardous chemical waste.
-
Engage a licensed professional waste disposal service. The disposal of chemical waste must be managed by certified professionals to ensure it is handled in accordance with all local, state, and federal regulations.
-
Do not dispose of this compound in regular trash or down the drain. This is to prevent environmental contamination and potential adverse effects.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A workflow diagram for the proper disposal of this compound waste.
By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste management protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
